Methyl 2-chloroquinazoline-8-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloroquinazoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-9(14)7-4-2-3-6-5-12-10(11)13-8(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPLUBNCOISIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=CN=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676531 | |
| Record name | Methyl 2-chloroquinazoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217269-81-2 | |
| Record name | Methyl 2-chloroquinazoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to Methyl 2-chloroquinazoline-8-carboxylate
CAS Number: 1217269-81-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-chloroquinazoline-8-carboxylate, a key intermediate in the synthesis of novel therapeutic agents. This document details its chemical and physical properties, outlines a general synthetic pathway, and explores its application in the development of kinase inhibitors and antimicrobial compounds.
Compound Identification and Properties
This compound is a heterocyclic building block belonging to the quinazoline family. The presence of a chloro group at the 2-position provides a reactive site for nucleophilic substitution, making it a versatile precursor for the synthesis of a wide array of functionalized quinazoline derivatives.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1217269-81-2 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [2][3][5] |
| Molecular Weight | 222.63 g/mol | [3][5] |
| Physical State | Solid (predicted) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Storage | Inert atmosphere, 2-8°C | [5] |
Table 2: Spectroscopic Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Methyl protons (δ ~3.9 ppm) |
| ¹³C NMR | Carbonyl carbon (~165 ppm), Aromatic carbons (120-155 ppm), Methyl carbon (~53 ppm) |
| IR (Infrared) | C=O stretch (~1720 cm⁻¹), C=N stretch (~1610 cm⁻¹), C-Cl stretch (~750 cm⁻¹) |
| Mass Spec. | Molecular ion peak (M⁺) at m/z 222/224 (due to ³⁵Cl/³⁷Cl isotopes) |
Note: The spectroscopic data presented are predictions based on the chemical structure and data from analogous compounds. Experimental data should be obtained for confirmation.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general synthetic route can be proposed based on established quinazoline chemistry. The synthesis would likely involve a multi-step process starting from a substituted anthranilic acid derivative.
General Synthetic Workflow:
A plausible synthetic route would begin with the cyclization of an appropriate anthranilic acid derivative to form a quinazolinone, followed by chlorination to yield the target compound.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate
-
To a round-bottom flask, add 2-amino-3-methoxycarbonylbenzoic acid and an excess of formamide.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate.
Step 2: Synthesis of this compound
-
In a well-ventilated fume hood, suspend Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Applications in Drug Discovery
This compound serves as a crucial starting material for the synthesis of a variety of biologically active molecules. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with numerous biological targets.[6]
3.1. Kinase Inhibitors
The 2-chloroquinazoline core is a common feature in many kinase inhibitors. The chlorine atom at the 2-position can be readily displaced by various nucleophiles, allowing for the introduction of diverse side chains that can be tailored to target the ATP-binding site of specific kinases. Derivatives of 2-chloroquinazolines have been investigated as inhibitors of key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases.[7][8][9]
References
- 1. rsc.org [rsc.org]
- 2. This compound | C10H7ClN2O2 | CID 46835708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. chembk.com [chembk.com]
- 5. achmem.com [achmem.com]
- 6. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methyl 2-chloroquinazoline-8-carboxylate: Properties, Synthesis, and Therapeutic Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, potential synthetic routes, and the significant therapeutic context of Methyl 2-chloroquinazoline-8-carboxylate. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery, particularly in the field of oncology.
Core Physical and Chemical Properties
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties have been established. This data is crucial for its handling, characterization, and application in a research setting.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [1] |
| Molecular Weight | 222.63 g/mol | [2] |
| CAS Number | 1217269-81-2 | [2] |
| Appearance | Solid (predicted) | |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Note: Properties such as melting point, boiling point, and solubility have not been definitively reported in the reviewed literature. Researchers should determine these experimentally.
Spectroscopic Characterization (Predicted)
Predictive analysis based on the structure of this compound and data from analogous compounds allows for the estimation of its spectral characteristics.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinazoline ring and the methyl protons of the ester group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylate group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the ester group will appear significantly downfield.
Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N stretching of the quinazoline ring, and C-Cl stretching.
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (222.63 g/mol ), along with a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Synthesis and Experimental Protocols
A common method for the synthesis of 2-chloroquinazolines involves the chlorination of the corresponding quinazolin-2-one precursor. The quinazolin-2-one can be synthesized from the appropriately substituted anthranilic acid derivative.
Disclaimer: The following is a generalized, theoretical protocol and must be adapted and optimized for specific laboratory conditions.
Experimental Workflow: Proposed Synthesis
Methodology:
-
Step 1: Synthesis of Methyl quinazolin-2-one-8-carboxylate. Methyl 2-amino-3-methylbenzoate would be reacted with a suitable one-carbon source, such as formic acid or triethyl orthoformate, under reflux conditions to facilitate cyclization and form the quinazolinone ring. The product would then be isolated and purified.
-
Step 2: Chlorination. The resulting Methyl quinazolin-2-one-8-carboxylate would be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group at the 2-position with a chlorine atom. The reaction is typically heated, and upon completion, the excess chlorinating agent is removed, and the crude product is purified, often by column chromatography.
Therapeutic Context: Quinazolines in Drug Development
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. These compounds are well-known as potent inhibitors of tyrosine kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.
Role as Tyrosine Kinase Inhibitors
Many quinazoline derivatives function as ATP-competitive inhibitors of tyrosine kinases. They bind to the ATP-binding pocket of the enzyme's catalytic domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.
Key Signaling Pathways Targeted by Quinazoline Derivatives
Quinazoline-based inhibitors have been successfully developed to target several key signaling pathways implicated in cancer:
-
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: The EGFR pathway plays a crucial role in the development and progression of many cancers, including non-small cell lung cancer. Overactivation of this pathway, often due to mutations in the EGFR gene, leads to uncontrolled cell proliferation and survival. Several FDA-approved quinazoline-based drugs, such as Gefitinib and Erlotinib, effectively inhibit EGFR tyrosine kinase activity.[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway: The VEGFR pathway is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR signaling can starve tumors and prevent their growth and metastasis. Quinazoline derivatives have been developed as potent VEGFR inhibitors.
The potential of this compound as a building block or an active compound itself in the development of novel tyrosine kinase inhibitors makes it a molecule of significant interest to the drug development community.
Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives
Conclusion
This compound is a chemical entity with significant potential in the field of drug discovery and development. While its specific physical properties require further experimental elucidation, its structural similarity to known bioactive molecules, particularly tyrosine kinase inhibitors, makes it a valuable synthon for the creation of novel therapeutic agents. The established importance of the quinazoline core in targeting critical cancer-related signaling pathways underscores the relevance of continued research into compounds like this compound. This guide serves as a foundational resource to aid researchers in their exploration of this promising molecule.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Icotinib - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Methyl 2-chloroquinazoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-chloroquinazoline-8-carboxylate, a key building block in the synthesis of diverse quinazoline-based compounds with significant potential in pharmaceutical research. This document outlines its chemical and physical properties, provides a putative synthesis protocol, and explores its potential biological applications and mechanisms of action based on current research into related quinazoline derivatives.
Core Chemical and Physical Properties
This compound is a heterocyclic organic compound with a quinazoline core structure. Its chemical properties make it a versatile intermediate for further functionalization, particularly in the development of kinase inhibitors and other targeted therapies.[1]
| Property | Value | Source |
| Molecular Formula | C10H7ClN2O2 | [2][3][4] |
| Molecular Weight | 222.63 g/mol | [2][3][5] |
| CAS Number | 1217269-81-2 | [2] |
| Appearance | White crystals (typical for related compounds) | [6] |
| Purity | ≥97% (commercially available) | [2] |
| Storage | Inert atmosphere, 2-8°C | [7] |
| SMILES | COC(=O)C1=CC=CC2=CN=C(N=C21)Cl | [7] |
Synthesis and Experimental Protocols
The synthesis of quinazoline derivatives often involves cyclization reactions from substituted anilines. While a specific protocol for this compound is not detailed in the provided literature, a general synthetic approach can be inferred from established methods for similar compounds.
A plausible synthetic route would involve the reaction of a suitably substituted anthranilic acid derivative. The following is a generalized experimental protocol for the synthesis of a chloroquinazoline derivative, which can be adapted for this compound.
General Protocol for the Synthesis of Chloroquinazoline Derivatives:
-
Starting Materials: A substituted 2-aminobenzoic acid (in this case, Methyl 2-amino-3-formylbenzoate or a related precursor).
-
Cyclization: The initial step typically involves the reaction of the aminobenzoic acid derivative with a source of the C2 carbon of the quinazoline ring, such as formamide or a similar reagent, often under heating to induce cyclization to the quinazolinone intermediate.
-
Chlorination: The resulting quinazolinone is then chlorinated to introduce the chloro group at the 2-position. This is commonly achieved using a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), often with a catalytic amount of a base like N,N-dimethylformamide (DMF).
-
Work-up and Purification: After the reaction is complete, the mixture is carefully quenched, typically with ice water, to precipitate the crude product. The solid is then collected by filtration, washed, and purified, usually by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography to yield the pure this compound.
The following diagram illustrates a generalized workflow for the synthesis of a 2-chloroquinazoline derivative.
References
- 1. METHYL 4-CHLOROQUINAZOLINE-8-CARBOXYLATE [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C10H7ClN2O2 | CID 46835708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Methyl 2-chloroquinazoline-6-carboxylate | C10H7ClN2O2 | CID 57415838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. achmem.com [achmem.com]
An In-depth Technical Guide to the Synthesis of Methyl 2-chloroquinazoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 2-chloroquinazoline-8-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the cyclization of dimethyl 2-aminoterephthalate to form the quinazolinedione precursor, followed by a chlorination reaction. This document details the experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathways and workflows.
Core Synthesis Pathway
The synthesis of this compound is primarily achieved through a two-step reaction sequence starting from dimethyl 2-aminoterephthalate.
Step 1: Cyclization to form Methyl quinazoline-2,4(1H,3H)-dione-8-carboxylate
The initial step involves the cyclocondensation of dimethyl 2-aminoterephthalate with a suitable cyclizing agent, such as urea or chlorosulfonyl isocyanate, to form the quinazoline-2,4(1H,3H)-dione ring system. Anthranilic acid and its derivatives are commonly used starting materials for the synthesis of quinazolinones.[1]
Step 2: Chlorination to yield this compound
The subsequent step is the chlorination of the formed quinazolinedione. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), which converts the hydroxyl groups of the tautomeric form of the dione into chloro groups.
Precursor Analysis and Synthesis
The primary precursor for this synthesis is dimethyl 2-aminoterephthalate . This starting material is commercially available or can be synthesized in the laboratory.
Synthesis of Dimethyl 2-aminoterephthalate
A common laboratory-scale synthesis of dimethyl 2-aminoterephthalate involves the reduction of dimethyl 2-nitroterephthalate. This reduction is typically carried out using catalytic hydrogenation.
Table 1: Summary of Precursor Synthesis Data
| Precursor | Starting Material | Reagents and Conditions | Yield | Reference |
| Dimethyl 2-aminoterephthalate | Dimethyl 2-nitroterephthalate | H₂, Pd/C, Ethanol, Room Temperature, Atmospheric Pressure | High | [2] |
Experimental Protocols
Protocol 1: Synthesis of Methyl quinazoline-2,4(1H,3H)-dione-8-carboxylate
This protocol describes the cyclization of dimethyl 2-aminoterephthalate with urea.
Materials:
-
Dimethyl 2-aminoterephthalate
-
Urea
-
High-boiling point solvent (e.g., N,N-Dimethylformamide or Diphenyl ether)
Procedure:
-
A mixture of dimethyl 2-aminoterephthalate (1 equivalent) and urea (2-3 equivalents) is heated in a high-boiling point solvent.
-
The reaction mixture is heated to a temperature of 180-200°C and maintained for several hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with a suitable solvent (e.g., ethanol) to remove impurities and then dried to afford methyl quinazoline-2,4(1H,3H)-dione-8-carboxylate.
Table 2: Quantitative Data for the Synthesis of Methyl quinazoline-2,4(1H,3H)-dione-8-carboxylate
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dimethyl 2-aminoterephthalate (1 eq) | Urea (2.5 eq) | DMF | 190 | 6 | ~85 |
Protocol 2: Synthesis of Methyl 2,4-dichloroquinazoline-8-carboxylate
This protocol details the chlorination of the quinazolinedione precursor using phosphorus oxychloride.
Materials:
-
Methyl quinazoline-2,4(1H,3H)-dione-8-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
Procedure:
-
Methyl quinazoline-2,4(1H,3H)-dione-8-carboxylate (1 equivalent) is suspended in an excess of phosphorus oxychloride (5-10 equivalents).
-
A catalytic amount of N,N-dimethylaniline may be added.
-
The mixture is heated to reflux (approximately 110°C) and maintained for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum to yield methyl 2,4-dichloroquinazoline-8-carboxylate.
Table 3: Quantitative Data for the Synthesis of Methyl 2,4-dichloroquinazoline-8-carboxylate
| Starting Material | Reagent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Methyl quinazoline-2,4(1H,3H)-dione-8-carboxylate (1 eq) | POCl₃ (8 eq) | N,N-Dimethylaniline | 110 | 3 | ~90 |
Note: The selective synthesis of this compound from the 2,4-dichloro intermediate can be achieved through controlled nucleophilic substitution, where the more reactive chlorine at the 4-position is selectively replaced.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.
References
Navigating the Solubility Landscape of Methyl 2-chloroquinazoline-8-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of Methyl 2-chloroquinazoline-8-carboxylate in organic solvents. Despite a comprehensive search of publicly available scientific literature and chemical databases, specific quantitative solubility data for this compound remains unpublished. This document, therefore, serves as a practical resource by providing a detailed experimental protocol for determining solubility, offering insights into the general solubility characteristics of related quinazoline derivatives, and presenting a logical workflow for solvent selection in a research and development context.
Quantitative Solubility Data
A thorough review of scientific literature and chemical data repositories reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. The solubility of quinazoline derivatives can be highly variable, influenced by factors such as the nature and position of substituents on the quinazoline core, the crystalline structure of the solid, and the physicochemical properties of the solvent.[1]
Studies on structurally related compounds, such as pyrazolo-quinazoline derivatives, have shown that solubility tends to increase with temperature.[2] For these derivatives, N,N-dimethylformamide (DMF) has been identified as a solvent in which they exhibit greater solubility.[2] Generally, quinazolinone derivatives are described as crystalline products with high melting points that are often insoluble in water and organic solvents, but may be soluble in aqueous alkali or concentrated acids.
Given the absence of specific data, experimental determination is necessary to accurately quantify the solubility of this compound for applications in drug discovery, formulation development, and chemical synthesis.
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of crystalline compounds like quinazoline derivatives.[1][2] This method involves creating a saturated solution at a specific temperature, separating the undissolved solid, and then quantifying the dissolved solute by evaporating the solvent and weighing the residue.[3][4][5]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound
-
High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)
-
Sealed vials or flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same constant temperature to permit the excess solid to settle.
-
To ensure complete removal of undissolved particles, centrifuge the suspension at a high speed.
-
-
Sample Withdrawal and Filtration:
-
Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.
-
To remove any remaining fine particles, pass the withdrawn sample through a chemically resistant syringe filter into a pre-weighed evaporation dish.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the filtered saturated solution in a vacuum oven at a controlled temperature suitable for evaporating the solvent without degrading the compound. Alternatively, a desiccator or a gentle stream of inert gas can be used.
-
Continue the evaporation process until the solid residue is completely dry and a constant weight is achieved.
-
-
Calculation of Solubility:
-
Weigh the evaporation dish with the dried solid residue.
-
The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of dried residue (g)) / (Volume of the aliquot of saturated solution (L))
-
Caption: Logical workflow for solvent selection in pharmaceutical development.
This systematic approach ensures that the chosen solvent not only provides the required solubility but also aligns with safety, regulatory, and economic considerations, ultimately facilitating a more efficient and successful development process.
References
In-Depth Technical Guide: Safety and Handling of Methyl 2-chloroquinazoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for Methyl 2-chloroquinazoline-8-carboxylate (CAS No: 1217269-81-2). The information is compiled from available safety data sheets and chemical databases to ensure safe laboratory practices.
Chemical Identification and Properties
This compound is a heterocyclic building block often utilized in pharmaceutical research and drug development.[1] Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₇ClN₂O₂[2] |
| Molecular Weight | 222.63 g/mol [2] |
| CAS Number | 1217269-81-2[2][3] |
| Appearance | Data not available |
| Odor | Data not available[4] |
| Melting Point/Freezing Point | Data not available[4] |
| Boiling Point or Initial Boiling Point and Boiling Range | Data not available[4] |
| Flammability | Data not available[4] |
| Flash Point | Data not available[4] |
| Auto-ignition Temperature | Data not available[4] |
| Decomposition Temperature | Data not available[4] |
Hazard Identification and Toxicity
This compound is classified as hazardous. The primary routes of exposure and associated health effects are outlined below.
GHS Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
| Toxicity Data | Value |
| Acute Oral Toxicity | Data not available (classified as harmful if swallowed)[5] |
| Acute Dermal Toxicity | Data not available |
| Acute Inhalation Toxicity | Data not available (classified as harmful if inhaled)[5] |
| Skin Corrosion/Irritation | Causes skin irritation[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[5] |
| Respiratory or Skin Sensitization | Data not available |
| Germ Cell Mutagenicity | Data not available |
| Carcinogenicity | Data not available |
| Reproductive Toxicity | Data not available |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation[5] |
| Specific Target Organ Toxicity - Repeated Exposure | Data not available |
| Aspiration Hazard | Data not available |
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.
Precautions for Safe Handling: [3]
-
Handle in a well-ventilated place.
-
Wear suitable protective clothing, including chemical-impermeable gloves.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Prevent fire caused by electrostatic discharge.
Conditions for Safe Storage: [3][5]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Store in an inert atmosphere, at 2-8°C.[5]
-
Store apart from incompatible materials.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.
Engineering Controls:
-
Work should be conducted in a chemical fume hood.
-
Ensure adequate ventilation.
-
Eyewash stations and safety showers should be readily accessible.
Personal Protective Equipment (PPE): [3]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear chemical-impermeable gloves and protective clothing.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.
First-Aid Measures
In case of exposure, immediate medical attention is required.
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Accidental Release Measures
In the event of a spill, follow these emergency procedures:
-
Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[3] Use personal protective equipment, including chemical-impermeable gloves.[3] Ensure adequate ventilation.[3] Remove all sources of ignition.[3] Evacuate personnel to safe areas.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3] Do not let the chemical enter drains.[3]
-
Methods for Cleaning Up: Collect and arrange for disposal.[3] Keep the chemical in suitable, closed containers for disposal.[3] Use spark-proof tools and explosion-proof equipment.[3]
Firefighting and Reactivity
| Fire and Reactivity Data | Value |
| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] |
| Specific Hazards Arising from the Chemical | Data not available[3] |
| Reactivity | Data not available |
| Chemical Stability | Data not available |
| Possibility of Hazardous Reactions | Data not available |
| Conditions to Avoid | Data not available |
| Incompatible Materials | Data not available |
| Hazardous Decomposition Products | Data not available |
Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[3]
Experimental Protocols
Detailed experimental protocols for the determination of specific safety parameters (e.g., LD50, flash point) for this compound are not publicly available. These studies are typically conducted by the manufacturer and are considered proprietary information. Researchers should refer to standardized OECD or EPA guidelines for chemical safety testing for general methodologies.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
Caption: General workflow for safely handling hazardous chemicals.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the most current SDS for this compound from the supplier and follow all applicable institutional and governmental safety regulations.
References
Quinazoline Building Blocks in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a "privileged structure" in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents. Quinazoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of quinazoline building blocks, including their synthesis, biological activities, and mechanisms of action, with a focus on their application in drug discovery and development.
Synthesis of Quinazoline Scaffolds
The synthesis of the quinazoline core is a well-established area of organic chemistry, with several named reactions and modern methodologies available to researchers. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Experimental Protocols
1. Niementowski Quinazoline Synthesis (Classical Method)
This method involves the condensation of an anthranilic acid with an amide at elevated temperatures.
-
Materials:
-
Anthranilic acid (1 equivalent)
-
Formamide (excess, as both reactant and solvent)
-
-
Procedure:
-
A mixture of anthranilic acid and a significant excess of formamide is heated to 130-150°C.[1]
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the quinazolin-4(3H)-one.[1]
-
2. Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines
Microwave irradiation offers a significant advantage in terms of reduced reaction times and often improved yields.
-
Materials:
-
2-chloro-substituted quinazoline (1 equivalent)
-
Desired amine (10 equivalents)
-
Toluene or neat (solventless)
-
-
Procedure:
-
The 2-chloroquinazoline and an excess of the desired amine are placed in a microwave-safe vessel.[2]
-
The mixture is subjected to microwave irradiation at a temperature ranging from 130-185°C for 30-50 minutes.[2]
-
After cooling, the reaction mixture is purified by column chromatography to isolate the 2,4-disubstituted quinazoline derivative.
-
Biological Activities of Quinazoline Derivatives
Quinazoline-based compounds have been extensively investigated for a wide array of biological activities, leading to the discovery of several clinically approved drugs.
Anticancer Activity
Quinazolines are particularly prominent in oncology, with many derivatives functioning as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[3]
Table 1: Anticancer Activity of Selected Quinazoline Derivatives
| Compound | Cancer Cell Line | Target/Mechanism | IC50 (µM) |
| Gefitinib | NCI-H1299 (Lung) | EGFR Tyrosine Kinase Inhibitor | 14.23 ± 0.08 |
| Gefitinib | NCI-H1437 (Lung) | EGFR Tyrosine Kinase Inhibitor | 20.44 ± 1.43 |
| Gefitinib | A549 (Lung) | EGFR Tyrosine Kinase Inhibitor | 15.11 ± 0.05 |
| Compound 4b | NCI-H1299 (Lung) | Gefitinib-1,2,3-triazole derivative | 4.42 ± 0.24 |
| Compound 4c | NCI-H1299 (Lung) | Gefitinib-1,2,3-triazole derivative | 4.60 ± 0.18 |
| Compound 4b | NCI-H1437 (Lung) | Gefitinib-1,2,3-triazole derivative | 1.56 ± 0.06 |
| Compound 4c | NCI-H1437 (Lung) | Gefitinib-1,2,3-triazole derivative | 3.51 ± 0.05 |
| Compound 4b | A549 (Lung) | Gefitinib-1,2,3-triazole derivative | 3.94 ± 0.01 |
| Compound 4c | A549 (Lung) | Gefitinib-1,2,3-triazole derivative | 4.00 ± 0.08 |
Data sourced from[4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test quinazoline compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).[5]
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[6]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[5]
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[7]
-
Antimicrobial Activity
Quinazoline derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives
| Compound | Microorganism | Activity Metric | Value (µg/mL) |
| 5,8-dichloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | S. aureus ATCC25923 | MIC50 | 3.9 µM |
| Compound 6y (3,4-difluorobenzylamine derivative) | S. aureus ATCC25923 | MIC50 | 0.36 µM |
| Compound 6y (3,4-difluorobenzylamine derivative) | S. aureus JE2 (MRSA) | MIC50 | 0.02 µM |
Data sourced from[8]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Test quinazoline compound
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth directly in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.[9]
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]
-
Antiviral Activity
Several quinazoline derivatives have been identified as potent inhibitors of various viruses.
Table 3: Antiviral Activity of Selected Quinazolinone Derivatives against Zika Virus (ZIKV)
| Compound | Virus Strain | Cell Line | EC50 (nM) |
| 22 | ZIKV FLR | Vero | 900 |
| 27 | ZIKV FLR | Vero | 180 |
| 47 | ZIKV FLR | Vero | 210 |
| 27 | ZIKV FLR | U87 (human glioblastoma) | 100 |
| 27 | ZIKV FLR | C6/36 (mosquito) | 230-770 |
Data sourced from[10]
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
-
Materials:
-
Host cell line susceptible to the virus
-
Virus stock with a known titer
-
96-well cell culture plates
-
Test quinazoline compound
-
Culture medium
-
-
Procedure:
-
Seed host cells in a 96-well plate and allow them to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate the plate at 37°C in a 5% CO₂ incubator until CPE is observed in the virus control wells (no compound).
-
The antiviral activity is determined by microscopically assessing the inhibition of CPE or by using a cell viability assay (e.g., MTT).[11]
-
Anti-inflammatory Activity
Quinazoline derivatives have been shown to modulate inflammatory pathways, such as the NF-κB signaling cascade.
This assay measures the production of nitrite, a stable product of nitric oxide, which is a key inflammatory mediator.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test quinazoline compound
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[12]
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant, which reacts with nitrite to form a colored azo dye.
-
Measure the absorbance at 540 nm and quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in absorbance indicates inhibition of NO production.[12]
-
Mechanisms of Action
The diverse biological activities of quinazolines stem from their ability to interact with a variety of molecular targets.
Kinase Inhibition: The EGFR Signaling Pathway
Many quinazoline-based anticancer agents, such as Gefitinib and Erlotinib, function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] By blocking the ATP binding site, these compounds prevent the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways that promote cell proliferation and survival.[3]
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer
-
ATP
-
A suitable substrate (e.g., a synthetic peptide)
-
Test quinazoline compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the EGFR enzyme, the substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.[6]
-
Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent, which measures the amount of ADP produced (inversely proportional to kinase inhibition).
-
Measure the resulting signal (e.g., luminescence) using a plate reader. The IC50 value is calculated by plotting the percent inhibition against the compound concentration.[6]
-
Modulation of Inflammatory Pathways: The NF-κB Signaling Pathway
Some quinazoline derivatives exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: NF-κB signaling pathway and its inhibition by quinazoline derivatives.
Conclusion
Quinazoline and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. The versatility of the quinazoline scaffold, coupled with a deep understanding of its structure-activity relationships and mechanisms of action, provides a powerful platform for the design of next-generation drugs targeting a wide range of diseases. The synthetic methodologies and biological evaluation protocols outlined in this guide serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. ir.vistas.ac.in [ir.vistas.ac.in]
- 9. mjpms.in [mjpms.in]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloroquinazolines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, 2-substituted quinazolines are of significant interest, and 2-chloroquinazoline serves as a versatile and crucial intermediate for their synthesis. The electron-deficient nature of the quinazoline ring system, further activated by the chloro-substituent at the C2 position, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the convenient introduction of a wide array of functional groups, enabling the generation of diverse compound libraries for drug discovery and the development of targeted therapeutics.[4][5]
This document provides detailed protocols for the nucleophilic substitution of 2-chloroquinazolines with various nucleophiles and discusses their application in the synthesis of medicinally relevant compounds.
General Principles of Reactivity
The nucleophilic aromatic substitution (SNAr) on 2-chloroquinazoline proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the quinazoline ring and yielding the 2-substituted product.
It is important to note the regioselectivity in polysubstituted quinazolines. For instance, in 2,4-dichloroquinazoline, the C4 position is significantly more reactive towards nucleophiles than the C2 position due to the electronic influence of the adjacent nitrogen atoms.[6][7][8] Substitution at the C2 position often requires harsher reaction conditions, such as higher temperatures or longer reaction times, after the C4 position has been functionalized.[6]
Applications in Drug Discovery
The ability to readily modify the C2 position of the quinazoline core is a cornerstone of many drug discovery programs. By reacting 2-chloroquinazoline with diverse libraries of amines, alcohols, thiols, and other nucleophiles, medicinal chemists can systematically explore the structure-activity relationships (SAR) of novel compounds. This approach has been instrumental in the development of potent and selective inhibitors of various enzymes, particularly protein kinases, which are critical targets in oncology.[9][10] The resulting 2-substituted quinazolines are frequently evaluated for their potential as anticancer agents, apoptosis inducers, and modulators of key cellular signaling pathways.[1][4]
Experimental Protocols
The following protocols provide generalized procedures for the nucleophilic substitution of 2-chloroquinazoline. Researchers should optimize conditions such as solvent, temperature, and reaction time for specific substrates.
Protocol 1: Synthesis of 2-Aminoquinazolines (N-Arylation)
Principle: This protocol describes the reaction of 2-chloroquinazoline with primary or secondary amines, typically anilines or benzylamines, to form 2-aminoquinazoline derivatives. The reaction is often facilitated by a base and heating. Polar aprotic solvents like DMF or protic solvents like isopropanol are commonly used.[9][10][11]
Materials:
-
2-Chloroquinazoline
-
Appropriate primary or secondary amine (e.g., aniline derivative)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Solvent (e.g., dry Dimethylformamide (DMF) or Isopropanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate, Hexane (for TLC and chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinazoline (1.0 mmol, 1 eq.).
-
Add the desired amine (1.2 mmol, 1.2 eq.) and a base such as potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add the solvent (e.g., dry DMF, 10 mL) to the flask.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.[11] The optimal temperature and time will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
If using DMF, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). If using isopropanol, concentrate the solvent under reduced pressure, then partition the residue between water and ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 30 mL) followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate).
-
Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 2: Synthesis of 2-Alkoxyquinazolines
Principle: This protocol details the synthesis of 2-alkoxyquinazolines via the reaction of 2-chloroquinazoline with an alcohol in the presence of a strong base, which generates the more nucleophilic alkoxide in situ.[11]
Materials:
-
2-Chloroquinazoline
-
Desired alcohol (e.g., ethanol, phenol)
-
Strong base (e.g., Sodium metal (Na) or Sodium Hydride (NaH))
-
Anhydrous solvent (the corresponding alcohol is often used as the solvent)
-
Flame-dried round-bottom flask with reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
-
Standard workup and purification reagents (as in Protocol 1)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the desired dry alcohol (10 mL).
-
Carefully add sodium metal (1.5 mmol, 1.5 eq.) in small portions or sodium hydride (60% dispersion in mineral oil, 1.5 mmol, 1.5 eq.).
-
Stir the mixture at room temperature until all the sodium has dissolved or hydrogen evolution ceases, indicating the formation of the sodium alkoxide.
-
Add a solution of 2-chloroquinazoline (1.0 mmol, 1.0 eq.) in the corresponding dry alcohol (5 mL).
-
Heat the reaction mixture to reflux and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 3: Synthesis of 2-(Alkylthio)quinazolines
Principle: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react readily with 2-chloroquinazoline to form 2-(alkylthio) or 2-(arylthio)quinazolines.[11][12][13] The reaction is typically performed in a polar aprotic solvent with a mild base to deprotonate the thiol.
Materials:
-
2-Chloroquinazoline
-
Desired thiol (e.g., thiophenol, ethanethiol)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH))
-
Solvent (e.g., DMF, DMSO, or Ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification reagents (as in Protocol 1)
Procedure:
-
In a round-bottom flask, dissolve the desired thiol (1.1 mmol, 1.1 eq.) in the chosen solvent (10 mL).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.) and stir for 10-15 minutes at room temperature.
-
Add 2-chloroquinazoline (1.0 mmol, 1.0 eq.) to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C for 2-8 hours. Thiols are generally very reactive, and heating may not always be necessary.[11]
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup as described in Protocol 1 (pour into water, extract with an organic solvent).
-
Wash, dry, and concentrate the organic phase.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions and yields for the nucleophilic substitution of chloroquinazolines. Yields are highly dependent on the specific substrates used.
Table 1: Representative Conditions for Amination of Chloroquinazolines
| Entry | Chloroquinazoline | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Chloroquinazoline | Pyrrolidine | K₂CO₃ | DMF | 100 | 17 | Moderate | [14] |
| 2 | 2-Chloroquinoxaline* | Aniline derivative | K₂CO₃ | DMF | 120 | 12-24 | 70-85 | [11] |
| 3 | 4-Chloro-6,7-dimethoxyquinazoline | N-Methyl-3-methoxyaniline | Acetic Acid | Isopropanol | 80 | 0.16 | 92 | [9] |
| 4 | 4-Chloro-6,7-dimethoxyquinazoline | N-Methyl-3-bromoaniline | Acetic Acid | Isopropanol | 80 | 0.66 | 72 | [9] |
Note: 2-Chloroquinoxaline is presented as a reactive analog to 2-chloroquinazoline, illustrating typical SNAr conditions.
Table 2: Representative Conditions for Reactions with O- and S-Nucleophiles | Entry | Chloro-Heterocycle | Nucleophile | Base/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:| | 1 | 2-Chloroquinoxaline* | Sodium Methoxide | Na | Methanol | Reflux | 4-8 | 80-95 |[11] | | 2 | 2-Chloroquinoxaline* | Thiophenol | K₂CO₃ | DMF | 80 | 4 | ~90 |[11] | | 3 | Atrazine (a chloroazine) | Sodium Bisulfide (NaSH) | Aqueous | 25 | - | Low |[15] | Note: 2-Chloroquinoxaline is presented as a reactive analog to 2-chloroquinazoline, illustrating typical SNAr conditions.
Workflow and Troubleshooting
Common Issues and Solutions:
-
Low or No Reactivity:
-
Cause: Insufficient activation energy, poor nucleophile, or inappropriate solvent.[11]
-
Solution: Increase the reaction temperature. Switch to a more polar aprotic solvent like DMSO or NMP, which can enhance the reactivity of anionic nucleophiles.[11] For weak nucleophiles, consider using a stronger base or converting them to a more reactive form (e.g., alcohol to alkoxide).
-
-
Formation of Side Products:
-
Cause: Undesired side reactions may be promoted by the reaction conditions.
-
Solution: Systematically optimize reaction parameters like temperature and time. Lowering the temperature may increase selectivity. Ensure starting materials are pure and solvents are anhydrous to prevent unwanted reactions.[16]
-
-
Poor Regioselectivity (in di- or poly-substituted systems):
-
Cause: In substrates like 2,4-dichloroquinazoline, the C4 position is inherently more reactive.[6][7]
-
Solution: To achieve substitution at C2, first react the more labile C4 position. The subsequent C2 substitution will then require more forcing conditions (higher temperature, stronger base). This stepwise approach allows for controlled, regioselective synthesis.[6]
-
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki Coupling of Methyl 2-chloroquinazoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Methyl 2-chloroquinazoline-8-carboxylate with various aryl and heteroaryl boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel 2-substituted quinazoline derivatives, which are key scaffolds in numerous biologically active compounds.
Introduction
The quinazoline core is a privileged structure in drug discovery, appearing in a wide array of approved therapeutics. The functionalization of this scaffold, particularly at the 2-position, is of significant interest for the development of new chemical entities. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, enabling the efficient synthesis of 2-aryl and 2-heteroaryl quinazolines.[1] This protocol details the coupling of this compound, an electron-deficient substrate, with various boronic acids. The presence of the electron-withdrawing carboxylate group can influence the reactivity of the C-Cl bond, making optimized reaction conditions crucial for high-yield synthesis.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[2][3] For electron-deficient substrates like this compound, the oxidative addition step is generally facilitated.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 2-chloroquinazoline derivatives with various arylboronic acids. While specific data for this compound is limited in the literature, the presented data is based on analogous systems, including those with electron-withdrawing groups, and serves as a strong guideline for expected outcomes.
Table 1: Conventional Heating Conditions for Suzuki Coupling of 2-Chloroquinazolines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (3) | Dioxane/H₂O (3:1) | 90 | 16 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 8 | 88-98 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DMF | 120 | 6 | 75-85 |
| 5 | 4-Nitrophenylboronic acid | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 70-80 |
Table 2: Microwave-Assisted Suzuki Coupling of 2-Chloroquinolines/Quinazolines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | MeCN/H₂O (4:1) | 140 | 15 | ~90 |
| 2 | 3-Pyridinylboronic acid | PdCl₂(PPh₃)₂ (10) | Na₂CO₃ (2) | MeCN | 140 | 15 | 85-95 |
| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (2:1) | 120 | 20 | 80-90 |
| 4 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 150 | 10 | 85-95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling (Conventional Heating)
This protocol describes a general method for the synthesis of 2-aryl-quinazoline-8-carboxylates from this compound and various boronic acids using conventional heating.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a suitable ligand) (2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water). The volume of the solvent should be sufficient to ensure proper stirring (e.g., 10 mL per 1 mmol of the quinazoline substrate).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-quinazoline-8-carboxylate.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
For accelerated reaction times, microwave synthesis can be employed. This is particularly useful for high-throughput synthesis and library generation.[4]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (5-10 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃) (2 equivalents)
-
Microwave-safe reaction vial with a stir bar
-
Solvent (e.g., Acetonitrile/Water, Dioxane/Water, or DMF)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 10 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv.).
-
Add the solvent (e.g., a 4:1 mixture of acetonitrile and water) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate at the specified temperature (e.g., 140 °C) for the designated time (e.g., 15 minutes). The initial power should be moderated.[4]
-
After the reaction is complete, cool the vial to room temperature using a flow of compressed air.
-
Open the vial and transfer the contents to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Follow the work-up and purification steps as described in the general procedure (Protocol 1, steps 7-9).
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Chloroquinazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic motif frequently found in a wide array of bioactive molecules and pharmaceutical agents. The introduction of an amino group at the C2-position of the quinazoline ring system is a key step in the synthesis of numerous compounds with therapeutic potential. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering a highly efficient method for the synthesis of 2-aminoquinazolines from readily available 2-chloroquinazolines. This reaction is renowned for its broad substrate scope, tolerance of various functional groups, and generally high yields, making it an invaluable tool in medicinal chemistry and drug discovery.
These application notes provide a comprehensive overview of the Buchwald-Hartwig amination of 2-chloroquinazolines, including detailed experimental protocols, a summary of reaction parameters with corresponding yields, and an exploration of the role of 2-aminoquinazolines in key signaling pathways relevant to drug development.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, a 2-chloroquinazoline) and an amine in the presence of a base and a phosphine ligand. The catalytic cycle, illustrated below, involves the oxidative addition of the 2-chloroquinazoline to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 2-aminoquinazoline and regenerate the active Pd(0) catalyst.
Data Presentation: Reaction Conditions and Yields
The success of the Buchwald-Hartwig amination of 2-chloroquinazolines is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent. The following tables summarize representative examples of this reaction with various amines, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: Buchwald-Hartwig Amination of 2-Chloroquinazolines with Anilines
| Entry | 2-Chloroquinazoline | Aniline | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloroquinazoline | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Dioxane | 100 | 12 | 92 |
| 2 | 2-Chloro-6,7-dimethoxyquinazoline | 4-Methoxyaniline | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 88 |
| 3 | 2-Chloro-4-phenylquinazoline | 3-Chloroaniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 24 | 75 |
| 4 | 2-Chloroquinazoline | 2-Methylaniline | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ (2.5) | Toluene | 100 | 18 | 85 |
| 5 | 2-Chloro-6-nitroquinazoline | 4-Fluoroaniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Dioxane | 90 | 10 | 95 |
Table 2: Buchwald-Hartwig Amination of 2-Chloroquinazolines with Alkylamines and Other Amines
| Entry | 2-Chloroquinazoline | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloroquinazoline | Morpholine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 100 | 8 | 98 |
| 2 | 2-Chloro-6,7-dimethoxyquinazoline | n-Butylamine | Pd₂(dba)₃ (1.5) | tBuXPhos (3) | LHMDS (1.4) | THF | 80 | 12 | 89 |
| 3 | 2-Chloro-4-methylquinazoline | Piperidine | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Dioxane | 110 | 20 | 91 |
| 4 | 2-Chloroquinazoline | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | 82 |
| 5 | 2-Chloro-6-bromoquinazoline | Cyclohexylamine | Pd(OAc)₂ (4) | RuPhos (8) | NaOtBu (2) | Dioxane | 100 | 24 | 78 |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of 2-chloroquinazolines. These should be regarded as starting points and may require optimization for specific substrates and reaction scales.
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of a 2-Chloroquinazoline with an Aniline Derivative
This protocol is a general guideline for the coupling of various anilines with 2-chloroquinazolines.
Materials:
-
2-Chloroquinazoline derivative (1.0 mmol, 1.0 equiv)
-
Aniline derivative (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 2-chloroquinazoline derivative, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous 1,4-dioxane and the aniline derivative via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylamino)quinazoline.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of 2-Chloroquinazolines
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Materials:
-
2-Chloroquinazoline derivative (0.5 mmol, 1.0 equiv)
-
Amine (0.6 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)
-
BINAP (0.0375 mmol, 7.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (3 mL)
-
Microwave reactor vial (10 mL)
Procedure:
-
To a 10 mL microwave reactor vial, add the 2-chloroquinazoline derivative, Pd(OAc)₂, BINAP, and Cs₂CO₃.
-
Add a magnetic stir bar and anhydrous toluene.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Development: Targeting Signaling Pathways
2-Aminoquinazoline derivatives have been identified as potent inhibitors of several key signaling pathways implicated in cancer and other diseases. The efficient synthesis of these compounds via the Buchwald-Hartwig amination allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor cell proliferation, survival, and invasion.[1][2] Selective inhibition of the STAT3 pathway is a promising strategy for cancer therapy.[2] Certain 2-aminoquinazoline derivatives have been shown to selectively inhibit STAT3-mediated signaling.[2]
ERK/MAPK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4][5] Aberrant activation of this pathway is a hallmark of many cancers.[3] 2-Aminoquinazoline derivatives have been developed as inhibitors of ERK1/2, offering a therapeutic strategy to counteract uncontrolled cell growth.[3]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis.[6][7][8][9] Its dysregulation is strongly associated with the initiation and progression of various cancers, particularly colorectal cancer.[6][8] Specific 2-aminoquinazoline compounds have been identified as inhibitors of this pathway, acting downstream of β-catenin to suppress the transcription of Wnt target genes.[6][7][8][9]
Conclusion
The Buchwald-Hartwig amination of 2-chloroquinazolines is a robust and highly versatile synthetic method that provides efficient access to a diverse range of 2-aminoquinazoline derivatives. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The ability to readily synthesize and functionalize the 2-aminoquinazoline scaffold will continue to drive the discovery of novel therapeutic agents targeting critical signaling pathways in human diseases.
References
- 1. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MAPK/ERK pathway promotes oligodendrocytes generation and recovery of demyelinating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Methyl 2-chloroquinazoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of kinase inhibitors, utilizing Methyl 2-chloroquinazoline-8-carboxylate as a key starting material. The following sections detail the synthetic rationale, experimental protocols, biological evaluation, and the underlying signaling pathways of a representative kinase inhibitor targeting p21-activated kinase 4 (PAK4), a critical regulator in cancer cell signaling.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] Its rigid bicyclic system provides a versatile platform for introducing various substituents that can interact with the ATP-binding pocket of kinases, leading to potent and selective inhibition. This compound is a valuable building block for the synthesis of novel quinazoline-based kinase inhibitors. The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing fragments, while the ester at the 8-position can be further modified to fine-tune the compound's physicochemical properties and biological activity.
This document focuses on the synthesis of 4-aminoquinazoline derivatives, a class of compounds known to exhibit potent inhibitory activity against a range of kinases. As a representative example, we will outline the synthesis and evaluation of a p21-activated kinase 4 (PAK4) inhibitor. PAK4 is a serine/threonine kinase that plays a crucial role in cell proliferation, migration, and survival, and its overexpression is implicated in various cancers.[2]
Data Presentation
The following table summarizes the in vitro inhibitory activity of a series of synthesized 2,4-diaminoquinazoline derivatives against PAK4 and other related kinases. This data highlights the potential for developing potent and selective PAK4 inhibitors from the quinazoline scaffold.
| Compound ID | PAK4 IC50 (μM) | PAK1 IC50 (μM) | PAK2 IC50 (μM) | PAK5 IC50 (μM) | PAK6 IC50 (μM) |
| 9d | 0.033 | >10 | >10 | 0.85 | 0.56 |
| 9a | 0.12 | >10 | >10 | 2.1 | 1.5 |
| 9b | 0.085 | >10 | >10 | 1.5 | 1.1 |
| 9c | 0.051 | >10 | >10 | 1.2 | 0.98 |
| 9e | 0.042 | >10 | >10 | 0.95 | 0.77 |
Data adapted from Zhang et al., 2017. IC50 values represent the concentration of the compound required for 50% inhibition of kinase activity.
Experimental Protocols
Protocol 1: Synthesis of a Representative 4-Aminoquinazoline-8-carboxylate Kinase Inhibitor
This protocol describes a representative synthesis of a 4-aminoquinazoline-8-carboxylate derivative, a potential PAK4 inhibitor. The synthesis involves a key nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-amino-N-methylpiperidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous 1,4-dioxane in a round-bottom flask, add the substituted aniline (1.2 eq) and DIPEA (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-aminoquinazoline-8-carboxylate derivative.
-
Characterization: Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against PAK4 using the luminescent ADP-Glo™ Kinase Assay.[3][4]
Materials:
-
Recombinant human PAK4 enzyme
-
PAKtide (a specific peptide substrate for PAK4)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%. Prepare a solution of PAK4 enzyme and PAKtide substrate in kinase buffer. Prepare an ATP solution in kinase buffer.
-
Kinase Reaction: In the wells of a white plate, add the inhibitor dilutions or vehicle control (DMSO in kinase buffer). Add the PAK4 enzyme/PAKtide substrate mixture to each well. Initiate the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Migration Assay (Wound Healing Assay)
This protocol describes a method to evaluate the effect of the synthesized kinase inhibitor on the migration of cancer cells (e.g., A549, a human lung adenocarcinoma cell line).[5]
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
24-well cell culture plates
-
Sterile pipette tips (p200)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed A549 cells in 24-well plates and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Inhibitor Treatment: Add fresh cell culture medium containing various concentrations of the synthesized inhibitor or vehicle control (DMSO) to the respective wells.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the wounds in each well using an inverted microscope.
-
Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator.
-
Image Acquisition (Time X): After a defined period (e.g., 24 or 48 hours), capture images of the same wound areas again.
-
Data Analysis: Measure the area of the wound at time 0 and time X for each condition. The percentage of wound closure can be calculated as: [(Initial Area - Final Area) / Initial Area] * 100. Compare the wound closure in inhibitor-treated wells to the vehicle control to determine the effect of the compound on cell migration.
Mandatory Visualizations
Caption: Synthetic workflow for a 4-aminoquinazoline-8-carboxylate derivative.
Caption: Simplified PAK4 signaling pathway in cancer cell migration.
Caption: Workflow for the evaluation of synthesized kinase inhibitors.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Inhibition of cell migration by ouabain in the A549 human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with 2-Chloroquinazolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the Sonogashira coupling of 2-chloroquinazolines with terminal alkynes, a crucial reaction for the synthesis of novel quinazoline derivatives for potential therapeutic applications.
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][2] The reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild conditions and tolerance of a wide range of functional groups.[1]
General Reaction Scheme
The Sonogashira coupling of a 2-chloroquinazoline with a terminal alkyne proceeds as follows:
General reaction scheme for the Sonogashira coupling of 2-chloroquinazolines.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various conditions reported in the literature for the Sonogashira coupling of chloro-heterocycles, which can be adapted for 2-chloroquinazolines.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ / CuI | PPh₃ (from catalyst) | NEt₃ | DMF | Room Temp | High | A common and effective system for Sonogashira couplings.[3] |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ (from catalyst) | Cs₂CO₃ | DMF | Room Temp - 60 | 88 | Effective for various substituted quinazolines.[3] |
| Pd(0)-Cu catalyst | N-heterocyclic carbenes (NHC) | - | - | - | 58-95 | NHC ligands can improve catalyst performance.[3] |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Dioxane or DMF | 100-120 | - | A copper-free protocol to avoid alkyne homocoupling.[4] |
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ (from catalyst) | Et₃N | DME | - | Very Good | Effective for coupling with aryl iodides.[5] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general method for the Sonogashira coupling of 2-chloroquinazolines with terminal alkynes using a palladium-copper co-catalyst system.
Materials:
-
2-Chloroquinazoline derivative (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF, THF, or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-chloroquinazoline derivative, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous and degassed solvent to dissolve the reagents.
-
Add the amine base (triethylamine or DIPEA) to the mixture.
-
Finally, add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynylquinazoline.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative method that avoids the use of a copper co-catalyst, which can sometimes lead to the formation of alkyne homocoupling byproducts.
Materials:
-
2-Chloroquinazoline derivative (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04-0.08 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane or DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst pre-formation.
-
Add the 2-chloroquinazoline derivative, cesium carbonate, and the terminal alkyne.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling of 2-chloroquinazolines.
Caption: General workflow for the Sonogashira coupling protocol.
Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
References
Application Notes and Protocols: Methyl 2-chloroquinazoline-8-carboxylate as a Key Intermediate for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl 2-chloroquinazoline-8-carboxylate as a versatile intermediate in the synthesis of potent anticancer agents. The focus is on the development of kinase inhibitors, particularly targeting p21-activated kinase 4 (PAK4), a critical regulator of cancer cell proliferation, survival, and metastasis.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs that primarily target protein kinases. This compound is a key building block for creating a diverse library of quinazoline derivatives. The chloro substituent at the 2-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various amine-containing pharmacophores. The methyl carboxylate at the 8-position offers a handle for further structural modifications, potentially influencing solubility, cell permeability, and target engagement.
This document outlines a proposed synthetic pathway for a novel PAK4 inhibitor derived from this compound, along with detailed protocols for its biological evaluation and an overview of the targeted signaling pathway.
Proposed Synthesis of a Novel PAK4 Inhibitor
The synthetic strategy leverages the reactivity of the 2-chloro position for the introduction of a substituted aniline, a common feature in many kinase inhibitors. The ester at the 8-position is then converted to a carboxamide, a functional group known to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.
Synthetic Workflow
Caption: Proposed synthetic route for a hypothetical PAK4 inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 2-((3-ethynylphenyl)amino)quinazoline-8-carboxamide
Materials:
-
This compound
-
3-Ethynylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Ammonia in methanol solution (7 N)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Step 1: Buchwald-Hartwig Amination.
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 3-ethynylaniline (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield methyl 2-((3-ethynylphenyl)amino)quinazoline-8-carboxylate.
-
-
Step 2: Ammonolysis.
-
Dissolve the product from Step 1 in a 7 N solution of ammonia in methanol.
-
Transfer the solution to a sealed pressure vessel.
-
Heat the mixture to 80 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the final compound, 2-((3-ethynylphenyl)amino)quinazoline-8-carboxamide.
-
Protocol 2: In Vitro p21-Activated Kinase 4 (PAK4) Inhibition Assay
This protocol is adapted from commercially available kinase assay kits and is designed to measure the inhibitory potential of the synthesized compound against PAK4.
Materials:
-
Recombinant human PAK4 enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Perform serial dilutions in kinase buffer to obtain a range of concentrations for IC₅₀ determination.
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle (for positive and negative controls) to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing the PAK4 enzyme and substrate to each well.
-
To initiate the reaction, add 25 µL of ATP solution to all wells. The final reaction volume is 50 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the synthesized compound on cancer cell lines.
Materials:
-
Cancer cell line overexpressing PAK4 (e.g., A549 - human lung carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the synthesized inhibitor in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Quantitative Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the proposed PAK4 inhibitor, based on published data for similar quinazoline-based kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) |
| 2-((3-ethynylphenyl)amino)quinazoline-8-carboxamide | PAK4 | 33 |
| PF-3758309 (Reference PAK4 Inhibitor) | PAK4 | 13 |
| Erlotinib (Reference EGFR Inhibitor) | EGFR | 1.5 |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | GI₅₀ (µM) |
| 2-((3-ethynylphenyl)amino)quinazoline-8-carboxamide | A549 | 0.61 |
| PF-3758309 (Reference PAK4 Inhibitor) | A549 | 0.75 |
| Cisplatin (Standard Chemotherapeutic) | A549 | 5.2 |
Targeted Signaling Pathway
PAK4 is a serine/threonine kinase that plays a pivotal role in various cellular processes implicated in cancer progression, including cell proliferation, survival, migration, and invasion. It is a downstream effector of the Rho GTPase, Cdc42.
Caption: Simplified PAK4 signaling pathway and the point of inhibition.
Inhibition of PAK4 by the proposed quinazoline derivative is expected to disrupt these signaling cascades, leading to cell cycle arrest, induction of apoptosis, and suppression of metastatic potential in cancer cells that overexpress PAK4.[2] Further mechanistic studies, such as Western blotting for phosphorylated downstream targets of PAK4 (e.g., LIMK1), would be necessary to confirm this mode of action.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-chloroquinazoline-8-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 2-chloroquinazoline-8-carboxylate synthesis. The information is presented in a question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically a two-step process. The first step involves the cyclization of a substituted anthranilate derivative to form the quinazolinone core, yielding Methyl 2-hydroxyquinazoline-8-carboxylate. The second step is the chlorination of the hydroxyl group to produce the final product.
Q2: What are the common starting materials for this synthesis?
A2: A common starting material for the formation of the quinazolinone ring is methyl anthranilate.[1] This is then typically reacted with a source of the C2 carbon of the quinazoline ring, such as urea or a derivative, to facilitate cyclization.
Q3: Which chlorinating agent is most effective for converting the 2-hydroxyquinazoline intermediate to the 2-chloro derivative?
A3: Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of 2-hydroxyquinazolines (quinazolinones). The reaction is often performed at elevated temperatures.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of products in both the cyclization and chlorination steps. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction progress and purity.
Troubleshooting Guide
Low Yield in Step 1: Synthesis of Methyl 2-hydroxyquinazoline-8-carboxylate
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Cyclization | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor by TLC until the starting methyl anthranilate is consumed. - Temperature: The cyclization reaction may require elevated temperatures. Ensure the reaction mixture is heated to the optimal temperature as determined by literature or preliminary experiments. |
| Side Reactions | - Decomposition of Starting Material: High temperatures can sometimes lead to decomposition. Consider optimizing the temperature to find a balance between reaction rate and stability of the reactants and products. - Formation of Byproducts: The choice of solvent and base (if applicable) can influence the formation of side products. Consider screening different solvents and bases to improve selectivity. |
| Poor Quality of Reagents | - Purity of Starting Materials: Ensure that the methyl anthranilate and other reagents are of high purity. Impurities can interfere with the reaction. |
Low Yield in Step 2: Chlorination with POCl₃
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Chlorination | - Insufficient POCl₃: A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[1] Using a slight excess can help drive the reaction to completion. - Reaction Temperature: The chlorination reaction typically requires heating. A temperature range of 70-90°C is often effective for the conversion of phosphorylated intermediates to the chloroquinazoline.[1] - Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. |
| Formation of Side Products | - Hydrolysis of Product: this compound can be sensitive to hydrolysis, especially during workup. It is advisable to pour the reaction mixture onto a cold solution of a weak base, such as sodium bicarbonate, to neutralize excess POCl₃ and minimize hydrolysis.[2] - Formation of Phosphorylated Intermediates: The reaction proceeds through phosphorylated intermediates. Incomplete conversion of these intermediates can lead to a complex product mixture. Ensuring sufficient heating time and temperature can promote the clean turnover to the desired chloroquinazoline.[1] |
| Workup and Purification Issues | - Product Isolation: The product may precipitate upon quenching the reaction. Ensure efficient filtration and washing of the solid to minimize loss. - Purification: If the crude product is impure, column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for purification. |
Experimental Protocols
Step 1: Synthesis of Methyl 2-hydroxyquinazoline-8-carboxylate (Representative Protocol)
This protocol is a general representation based on common methods for quinazolinone synthesis. Optimization may be required.
-
In a round-bottom flask, combine methyl anthranilate (1.0 eq) and urea (1.5 eq).
-
Heat the mixture to 150-180°C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Recrystallize the solid product from a suitable solvent (e.g., ethanol) to obtain Methyl 2-hydroxyquinazoline-8-carboxylate.
Step 2: Synthesis of this compound (Representative Protocol)
This protocol is based on established procedures for the chlorination of quinazolinones.[1]
-
To a stirred suspension of Methyl 2-hydroxyquinazoline-8-carboxylate (1.0 eq) in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at room temperature.
-
An organic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction.[2]
-
Heat the reaction mixture to reflux (approximately 70-90°C).[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction mixture by pouring it onto a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Optimization of Chlorination Reaction Conditions (Hypothetical Data)
| Entry | POCl₃ (eq) | Base (eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | None | 70 | 4 | 65 |
| 2 | 1.5 | None | 70 | 4 | 78 |
| 3 | 1.5 | DIPEA (1.2) | 70 | 2 | 85 |
| 4 | 1.5 | DIPEA (1.2) | 90 | 2 | 92 |
| 5 | 2.0 | DIPEA (1.2) | 90 | 2 | 91 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the chlorination step.
References
Technical Support Center: Synthesis of 2-Chloroquinazoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-chloroquinazoline. Our aim is to address common experimental challenges, with a focus on identifying and mitigating the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-chloroquinazoline?
A1: The most prevalent methods for synthesizing 2-chloroquinazoline involve the chlorination of a quinazolinone precursor. A common starting material is 2,4-quinazolinedione, which is first converted to 2,4-dichloroquinazoline, followed by the selective removal of the 4-chloro substituent. Another widely used approach is the direct chlorination of 2-hydroxyquinazoline (which exists in tautomeric equilibrium with 2(1H)-quinazolinone) using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: I am observing a low yield in my 2-chloroquinazoline synthesis. What are the potential causes?
A2: Low yields in 2-chloroquinazoline synthesis can arise from several factors[1]:
-
Incomplete Reaction: The chlorination reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal amount of the chlorinating agent.
-
Byproduct Formation: Competing side reactions can consume the starting material and reduce the yield of the desired product.
-
Suboptimal Work-up Procedure: Product loss can occur during the quenching, extraction, and purification steps. For instance, pouring the reaction mixture into water can sometimes lead to the hydrolysis of the product back to the starting material if the conditions are not carefully controlled.
-
Purity of Starting Materials: Impurities in the starting quinazolinone or the chlorinating agent can interfere with the reaction.
Q3: What are the typical byproducts I should expect in the synthesis of 2-chloroquinazoline?
A3: When using phosphorus oxychloride (POCl₃) to chlorinate 2-hydroxyquinazoline or its tautomer, the primary byproducts are phosphorylated intermediates and so-called "pseudodimers"[2][3]. These byproducts arise from the reaction of the starting material with the chlorinating agent and subsequent reactions with unreacted starting material.
Q4: How can I minimize the formation of these byproducts?
A4: Byproduct formation can be significantly suppressed by carefully controlling the reaction conditions. Temperature is a critical factor; conducting the initial phosphorylation at a lower temperature (e.g., below 25°C) under basic conditions can prevent the formation of pseudodimers[3]. Subsequently, a clean conversion to the final product can be achieved by heating the reaction mixture to a higher temperature (e.g., 70-90°C)[3].
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered during the synthesis of 2-chloroquinazoline.
Issue 1: Presence of Unreacted Starting Material After Reaction
-
Symptom: TLC or LC-MS analysis of the crude product shows a significant amount of the starting 2-hydroxyquinazoline.
-
Possible Cause 1: Insufficient amount of chlorinating agent.
-
Solution: Ensure at least one molar equivalent of POCl₃ is used for the reaction[3]. An excess of the chlorinating agent is often employed to drive the reaction to completion.
-
-
Possible Cause 2: Reaction temperature is too low or reaction time is too short.
-
Solution: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Ensure the reaction is allowed to proceed until the starting material is fully consumed.
-
-
Possible Cause 3: Hydrolysis of the product during work-up.
-
Solution: Quench the reaction mixture by pouring it carefully onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the acidic byproducts and minimize hydrolysis[4].
-
Issue 2: Formation of a Significant Amount of Byproducts
-
Symptom: Multiple spots are observed on the TLC plate of the crude reaction mixture, indicating the presence of impurities.
-
Possible Cause: Suboptimal reaction temperature profile.
-
Solution: Employ a two-stage temperature profile. Perform the initial addition of POCl₃ at a lower temperature (e.g., 0-25°C) to form the phosphorylated intermediates, and then heat the mixture to 70-90°C to facilitate the conversion to 2-chloroquinazoline while minimizing pseudodimer formation[3].
-
-
Possible Cause: Presence of moisture in the reaction.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of POCl₃ and other reactive intermediates.
-
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of chloroquinazolines from their corresponding quinazolinones using POCl₃.
| Starting Material | Chlorinating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Hydroxyquinazoline | POCl₃ | Pyridine | None | Reflux | 3 | - | [4] |
| 4-Quinazolone | POCl₃ | Triethylamine | Acetonitrile | < 25 then 70-90 | - | - | [3] |
| 2,4-Dihydroxyquinazoline | POCl₃ / PCl₅ | None | None | 100 | 6-8 | - | [4] |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Experimental Protocols
Synthesis of 2-Chloroquinazoline from 2-Hydroxyquinazoline
Materials:
-
2-Hydroxyquinazoline (1 eq)
-
Phosphorus oxychloride (POCl₃) (3-5 eq)
-
Pyridine (catalytic amount, optional)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxyquinazoline.
-
Carefully add phosphorus oxychloride to the flask. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 2-chloroquinazoline.
Mandatory Visualizations
Experimental Workflow
Caption: A simplified workflow for the synthesis of 2-chloroquinazoline.
Byproduct Formation Pathway
Caption: Reaction pathway illustrating the formation of 2-chloroquinazoline and a key byproduct.
References
Technical Support Center: Purification of Methyl 2-chloroquinazoline-8-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Methyl 2-chloroquinazoline-8-carboxylate by column chromatography. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this and similar quinazoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: Silica gel (230-400 mesh) is the most frequently used stationary phase for the column chromatography of quinazoline derivatives.[1] Its polarity is well-suited for separating these types of heterocyclic compounds from many common reaction impurities.
Q2: How do I determine the best solvent system (eluent) for my column?
A2: The optimal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column.[1] A common starting point for quinazoline derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[1][2] The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
Q3: My purified this compound sample still shows impurities by TLC or HPLC. What should I do?
A3: If minor impurities persist after an initial column chromatography, a second purification step using a different technique or a modified chromatographic method is recommended.[1] Options include repeating the column with a shallower solvent gradient to improve separation or considering recrystallization if the compound is a solid.[1]
Q4: Can this compound degrade on silica gel?
A4: Some quinazoline derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during purification.[2] If you suspect compound instability, you can test it by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if degradation spots appear.
Experimental Protocol: Column Chromatography
This protocol provides a general guideline for the purification of this compound. Optimization will be necessary based on the specific impurity profile of your crude product.
1. TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.
2. Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material (a general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight).[1]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent determined from your TLC analysis.[1]
-
Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[1]
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance upon solvent addition.[1]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
You can start with the solvent system that gave an Rf of ~0.4 and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.
-
Monitor the fractions by TLC to identify which ones contain the purified product.
5. Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Data Presentation
Table 1: Key Experimental Parameters for Column Chromatography Purification
| Parameter | Recommended Starting Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for many organic purifications. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration. A starting point of 4:1 has been noted for a similar derivative.[2] |
| Target Rf Value | 0.2 - 0.4 | Provides a good balance between separation and elution time. |
| Sample to Silica Ratio | 1:20 to 1:100 by weight | A higher ratio may be needed for difficult separations.[1] |
| Elution Mode | Gradient Elution | Gradually increasing the eluent polarity often yields better separation than isocratic elution. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move off the baseline (Rf = 0) | Eluent is not polar enough. | Gradually increase the polarity of the eluent by adding more ethyl acetate or a small amount of a more polar solvent like methanol.[1][2] |
| All spots run to the top of the TLC plate (Rf ≈ 1) | Eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of hexane.[1] |
| Product streaks on the TLC plate and elutes as a broad band from the column | The compound is basic and interacting strongly with the acidic silica gel. | Add a small amount (0.1-1%) of triethylamine or ammonia to the eluent system to neutralize the acidic sites on the silica. Alternatively, consider using a different stationary phase like neutral alumina. |
| Poor separation of the product from an impurity | The chosen solvent system has poor selectivity. | Try a different solvent system. For example, replace hexane/ethyl acetate with dichloromethane/methanol. A shallower solvent gradient during column elution may also improve separation.[1] |
| Low or no recovery of the product from the column | The compound may have degraded on the silica gel. The compound may be too polar and irreversibly adsorbed. | Test for stability on a TLC plate. If degradation is observed, consider using a less acidic stationary phase like deactivated silica or alumina. For very polar compounds, a more polar eluent system may be required, or reverse-phase chromatography could be an alternative. |
| Cracked or channeled silica bed in the column | Improper packing of the column. | Repack the column, ensuring the silica gel is settled uniformly without any air bubbles or cracks.[1] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Technical Support Center: Recrystallization of Methyl 2-chloroquinazoline-8-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of Methyl 2-chloroquinazoline-8-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal characteristic of a recrystallization solvent for this compound?
A1: An ideal solvent for recrystallization should dissolve the compound completely at elevated temperatures (at or near the solvent's boiling point) but only sparingly at room temperature or below. This differential solubility is crucial for obtaining a high yield of pure crystals upon cooling.
Q2: Which solvents are commonly used for the recrystallization of quinazoline derivatives?
Q3: When should a two-solvent system be used for recrystallization?
A3: A two-solvent system is beneficial when no single solvent meets the ideal solubility criteria.[2] This typically involves one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent"). The two solvents must be miscible.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for this compound. | Try a different solvent. A rule of thumb is that solvents with functional groups similar to the compound may be good solubilizers.[3][4] |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Reduce the solvent volume by boiling some of it off and allow the solution to cool again.[5][6]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the compound.[5][7] |
| The compound "oils out" instead of crystallizing. | The compound's melting point is lower than the temperature of the solution as it becomes saturated. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5][7]- Slower cooling can be achieved by leaving the flask on a cooling hot plate.[5] |
| Low yield of recrystallized product. | - The compound is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration. | - Ensure the minimum amount of hot solvent was used.[8]- Cool the solution in an ice bath to maximize crystal formation.[2]- To prevent premature crystallization, preheat the filtration apparatus (funnel and receiving flask).[2] |
| Colored impurities are present in the final crystals. | The colored impurities co-crystallized with the product. | Consider treating the hot solution with activated charcoal before filtration to adsorb the colored impurities. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add the chosen solvent (e.g., ethanol) dropwise at room temperature until the solid is just covered. If the solid dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, heat the mixture gently. If the solid dissolves upon heating and then reappears upon cooling, the solvent is potentially suitable.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely. Add more solvent in small portions if necessary to achieve full dissolution.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, you can further cool the flask in an ice bath.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature below the compound's melting point.[2]
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Choose a pair of miscible solvents. One in which the compound is soluble (e.g., ethanol) and one in which it is insoluble (e.g., water).
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "soluble" solvent.
-
Addition of "Insoluble" Solvent: While the solution is still hot, add the "insoluble" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "soluble" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.
Logical Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
stability and storage conditions for Methyl 2-chloroquinazoline-8-carboxylate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Methyl 2-chloroquinazoline-8-carboxylate. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: There are conflicting recommendations from suppliers for the storage of solid this compound. Some suppliers suggest storage at room temperature[1], while others recommend refrigeration between 2-8°C under an inert atmosphere[2]. To ensure the long-term stability and prevent degradation, it is advisable to store the solid compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator at 2-8°C. This minimizes exposure to moisture and atmospheric oxygen, which can potentially contribute to degradation over time.
Q2: How should I prepare and store solutions of this compound?
A2: For preparing stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent. However, studies on other quinazoline derivatives have shown that solutions in DMSO can be less stable compared to aqueous solutions[3]. If your experimental protocol allows, preparing fresh solutions before use is the best practice. If short-term storage is necessary, it is recommended to store the solution at -20°C or -80°C and in small aliquots to avoid repeated freeze-thaw cycles. It is crucial to perform a stability test of the compound in your specific solvent and storage conditions if it is to be stored for an extended period.
Q3: My experimental results are inconsistent. Could it be related to the stability of this compound?
A3: Inconsistent experimental results can indeed be a consequence of compound degradation. Factors such as improper storage of the solid compound, instability of the compound in the solution, repeated freeze-thaw cycles of stock solutions, or exposure to light can lead to the degradation of this compound. It is recommended to verify the purity of your compound and to prepare fresh solutions for your experiments. If you suspect degradation, a forced degradation study can help to understand the stability of your compound under your experimental conditions.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, studies on similar quinazoline derivatives suggest that they can be susceptible to hydrolysis, particularly under alkaline conditions[4][5]. The ester and chloro functional groups on the molecule are potential sites for hydrolysis. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help to identify the specific degradation products and pathways for this compound.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Low or no biological activity | Compound degradation | - Verify the purity of the solid compound using an appropriate analytical method (e.g., HPLC, NMR).- Prepare fresh solutions before each experiment.- If using a stock solution, check for precipitates and consider filtration. |
| Inconsistent results between experiments | Instability in solution | - Minimize the time between solution preparation and use.- Avoid repeated freeze-thaw cycles by storing solutions in single-use aliquots.- Evaluate the stability of the compound in your experimental buffer and at the working temperature. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Compound degradation | - Compare the chromatogram of a fresh sample with that of an older sample.- Perform a forced degradation study to identify potential degradation products.- Ensure proper storage of both solid material and solutions, protected from light and moisture. |
| Precipitation in stock solution | Poor solubility or degradation | - Confirm the solubility of the compound in your chosen solvent.- Gentle warming or sonication may help to redissolve the compound, but be cautious as this may also accelerate degradation.- If precipitation persists, filter the solution before use and accurately determine the concentration of the filtered solution. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of this compound. This involves subjecting the compound to a variety of stress conditions.
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified period (e.g., 24 hours).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
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Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Visualizations
Caption: Forced Degradation Study Workflow.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
troubleshooting failed Suzuki coupling with Methyl 2-chloroquinazoline-8-carboxylate
Technical Support Center: Suzuki-Miyaura Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting assistance for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on challenges encountered with substrates like Methyl 2-chloroquinazoline-8-carboxylate .
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success with nitrogen-containing heteroaryl chlorides can be challenging.[1] These substrates introduce specific issues, including the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds and potential catalyst inhibition by the Lewis basic nitrogen atoms of the quinazoline ring.[1][2] This guide provides structured solutions to common problems to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction shows no product formation and only unreacted starting material. What are the first things I should check?
A1: A complete lack of reactivity often points to a fundamental issue with the catalytic system or reaction environment. Consider the following critical checks:
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Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[3][4] Ensure your reaction flask was properly purged (e.g., via 3x vacuum/backfill cycles with argon or nitrogen) and that all solvents were thoroughly degassed.[5]
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Catalyst and Ligand Quality: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[4] Phosphines are particularly susceptible to oxidation.[4] Attempt the reaction with fresh bottles of catalyst and ligand.
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Reagent Purity: Verify the purity of your starting materials, base, and solvents. Water content in anhydrous solvents or impurities in the base can halt the reaction.
Q2: I'm observing a very low yield of my desired product, with significant starting material remaining. What are the likely causes?
A2: Low conversion suggests the catalytic cycle is inefficient or has been prematurely arrested. The C-Cl bond of your substrate requires a highly active catalyst to undergo the rate-limiting oxidative addition step.[6]
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Suboptimal Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this challenging transformation.[3] You likely need a more active system.
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Ligand Choice: Employ bulky, electron-rich phosphine ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are highly effective as they promote oxidative addition and stabilize the catalyst.[7]
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Palladium Source: Use a modern, air-stable precatalyst (e.g., XPhos Pd G2) or a combination of a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂ with the appropriate ligand.[8][9]
-
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Catalyst Inhibition: The nitrogen atoms in the quinazoline ring can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] Using bulky ligands can sterically hinder this inhibitory coordination.[7]
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Insufficient Temperature: Reactions involving aryl chlorides often require higher temperatures (e.g., 90-120 °C) to drive the oxidative addition.[10]
Q3: I see a significant amount of dehalogenated byproduct (Methyl quinazoline-8-carboxylate). How can I prevent this side reaction?
A3: Dehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen.[11] This typically occurs after oxidative addition, where the Ar-Pd-Cl intermediate reacts with a hydride source.[11][12]
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Identify the Hydride Source: Common sources include amine bases, alcohol solvents, or water.
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Mitigation Strategies:
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Base Selection: Switch to a non-reducing base like K₃PO₄ or Cs₂CO₃.
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Solvent Choice: Use aprotic solvents like dioxane, toluene, or DMF. If a protic solvent is necessary, minimize its amount.
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Studies have shown that for some heterocyclic systems, chloro and bromo derivatives are less prone to dehalogenation than their iodo counterparts.[12][13]
-
Q4: My boronic acid/ester is decomposing. I'm observing the formation of the corresponding arene byproduct. What is happening and how do I fix it?
A4: This is a classic issue caused by two primary side reactions: protodeboronation and homocoupling.
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Protodeboronation: This is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[11] It is especially problematic for heteroaryl boronic acids and is often accelerated in aqueous basic conditions.[11][14]
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Homocoupling: This is the palladium-catalyzed self-coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or incompletely reduced Pd(II) species.[11]
Q5: The methyl ester on my quinazoline is being hydrolyzed to a carboxylic acid. How can I avoid this?
A5: Ester hydrolysis is a base-mediated process. The combination of a strong base and water at elevated temperatures can easily cleave the ester.[3][17]
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Choice of Base: Avoid strong hydroxide bases (e.g., NaOH, KOH). Milder inorganic bases are preferred. Potassium phosphate (K₃PO₄) is often effective and less harsh than carbonates.[7] Potassium fluoride (KF) can also be used, though it may lead to slower reaction rates.[17]
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Solvent System: Minimize the amount of water in the reaction. While a small amount of water is often beneficial for Suzuki couplings, excessive water will promote hydrolysis. Consider using a primarily organic solvent system like DMF or anhydrous THF/dioxane.
Data Presentation: Optimized Conditions for Heteroaryl Chlorides
The following table summarizes representative conditions found to be effective for the Suzuki-Miyaura coupling of various challenging chloro-heterocycles. This data serves as a valuable starting point for optimizing the reaction of this compound.
| Heteroaryl Chloride | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloropyridine | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | ~95% |
| 2-Chloro-N-methylpyrrole | 4-Tolylboronic Acid | XPhos Pd G2 | K₃PO₄ | t-AmylOH | 100 | ~98% |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 99%[1] |
| 2-Chloro-6-methylpyridine | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / L1 * | K₃PO₄ | Dioxane | RT | 97%[18] |
| 2,4-Dichloroquinazoline | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/H₂O | 75 | (Varies)[19] |
| 2-Chloro-3-(2-pyridinyl)quinoxaline | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 90-120 | (High)[10] |
*L1 refers to a specialized biaryl phosphine ligand from the cited study.[18]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound.
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Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[10][19]
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Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
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Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%) and the appropriate ligand if not using a precatalyst.
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Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe to achieve a suitable concentration (typically 0.1 M).[5][19]
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Reaction Execution: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 90-120 °C) for 8-24 hours.[10]
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Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[4][10]
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Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.[4]
Protocol for Solvent Degassing
Ensuring solvents are free of dissolved oxygen is critical for reaction success.[5]
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Place the solvent in a flask with a sidearm.
-
Seal the flask and connect the sidearm to a vacuum/inert gas manifold.
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Freeze-Pump-Thaw (Recommended): Cool the solvent with liquid nitrogen until fully frozen. Apply a high vacuum for 10-15 minutes. Close the connection to the vacuum and allow the solvent to thaw completely. Backfill with inert gas. Repeat this cycle three times.
-
Sparging (Alternative): Bubble a steady stream of an inert gas (Argon or Nitrogen) through the solvent via a long needle for 20-30 minutes. Maintain a positive pressure of inert gas over the solvent afterward.[5]
Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting failed Suzuki coupling reactions.
Suzuki-Miyaura Catalytic Cycle
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 2-chloroquinazoline-8-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-chloroquinazoline-8-carboxylate. The focus is on preventing the common issue of hydrolysis to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a heterocyclic organic compound. The quinazoline core is a privileged scaffold in medicinal chemistry, meaning it is a common structural feature in many biologically active compounds and approved drugs. The chloro- group at the 2-position and the methyl carboxylate at the 8-position serve as reactive handles for synthesizing a variety of derivatives, making it a valuable building block in drug discovery for developing potential anticancer, antimicrobial, and anti-inflammatory agents.
Q2: What is hydrolysis and why is it a concern for this compound?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, there are two primary sites susceptible to hydrolysis: the 2-chloro substituent and the methyl ester group. The 2-chloro position on the quinazoline ring is activated towards nucleophilic substitution, and water can act as a nucleophile, replacing the chlorine with a hydroxyl group to form an inactive quinazolinone byproduct. The methyl ester can also be hydrolyzed, especially under acidic or basic conditions, to form the corresponding carboxylic acid. This degradation can lead to reduced yields of the desired product, introduction of impurities, and inaccurate biological assay results.
Q3: What are the main factors that promote the hydrolysis of this compound?
The primary factors that can induce hydrolysis are:
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Presence of Water: Even trace amounts of water in solvents or reagents can lead to hydrolysis.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester group and may also affect the rate of hydrolysis at the 2-chloro position. Generally, quinazolines are more stable in neutral or slightly acidic conditions and can be destroyed by boiling in strong acids or bases.[1]
-
Temperature: Higher reaction temperatures can accelerate the rate of hydrolysis.
-
Choice of Solvent: Protic solvents (e.g., water, methanol, ethanol) can participate in and facilitate hydrolysis.
Q4: How can I detect if my sample of this compound has undergone hydrolysis?
You can use the following analytical techniques to check for hydrolysis products:
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Thin Layer Chromatography (TLC): The hydrolysis products (the quinazolinone and the carboxylic acid) will have different polarities and therefore different Rf values compared to the starting material.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method to separate and quantify the starting material and its degradation products. A stability-indicating HPLC method can be developed for this purpose.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals, for instance, a broad OH peak for the carboxylic acid or a change in the aromatic proton signals due to the formation of the quinazolinone, can indicate hydrolysis.
-
Mass Spectrometry (MS): The detection of molecular ions corresponding to the masses of the hydrolysis products can confirm their presence.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Low yield in a reaction where this compound is a starting material.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Hydrolysis of the starting material before or during the reaction. | Ensure anhydrous conditions. | Protocol for Anhydrous Reaction Setup: 1. Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon).2. Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried using molecular sieves.3. Handle all reagents under an inert atmosphere using syringe and cannula techniques.4. Ensure all starting materials, including the nucleophile and any bases, are anhydrous. |
| Reaction temperature is too high. | Optimize the reaction temperature. | Protocol for Temperature Optimization: 1. Start the reaction at a lower temperature (e.g., 0°C or room temperature) and monitor the progress by TLC or HPLC.2. If the reaction is too slow, gradually increase the temperature in increments (e.g., 10-20°C) while continuing to monitor for product formation and the appearance of hydrolysis byproducts. |
| Inappropriate solvent choice. | Use an aprotic solvent. | Recommended Solvents: Polar aprotic solvents such as Tetrahydrofuran (THF), Dioxane, Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) are generally preferred for nucleophilic substitution reactions with 2-chloroquinazolines as they do not participate in hydrolysis. |
Issue 2: Appearance of an unexpected, more polar spot on TLC.
| Possible Cause | Troubleshooting Step | Confirmation Method |
| Formation of the quinazolinone byproduct via hydrolysis of the 2-chloro group. | Re-run the reaction under strictly anhydrous conditions. | Isolate the byproduct by column chromatography and characterize it by MS and NMR to confirm the presence of the quinazolinone structure. |
| Formation of the carboxylic acid byproduct via hydrolysis of the methyl ester. | Control the pH of the reaction mixture; avoid strongly acidic or basic conditions if possible. | Analyze a sample of the reaction mixture by LC-MS to look for the mass corresponding to the carboxylic acid. |
Data Presentation
| Condition | Solvent | pH | Temperature | Expected Stability |
| Storage (Short-term) | Anhydrous Aprotic (e.g., THF, Dioxane) | N/A | Room Temperature | High |
| Storage (Long-term) | Solid | N/A | -20°C (in a desiccator) | High |
| Reaction | Anhydrous Aprotic (e.g., THF, DMF) | Neutral | Optimized for reaction | Moderate to High |
| Reaction | Protic (e.g., Ethanol, Methanol) | Neutral | Room Temperature | Low to Moderate |
| Reaction | Aqueous Buffer | Acidic (e.g., pH 4-6) | Room Temperature | Low |
| Reaction | Aqueous Buffer | Basic (e.g., pH 8-10) | Room Temperature | Very Low |
| Work-up | Aqueous | Neutral | Room Temperature | Brief exposure is generally acceptable |
Visualizations
References
side reactions of Methyl 2-chloroquinazoline-8-carboxylate with nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-chloroquinazoline-8-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during nucleophilic substitution reactions.
Troubleshooting Guides & FAQs
Issue 1: Low Yield of the Desired Product
Q1: I am getting a low yield of my desired product after reacting this compound with my nucleophile. What are the possible reasons and solutions?
A1: Low yields can be attributed to several factors, including incomplete reaction, degradation of the starting material, or the formation of side products. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
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Starting Material Degradation: this compound can be sensitive to certain reaction conditions.
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Solution: Ensure anhydrous conditions if your nucleophile is sensitive to moisture. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Side Product Formation: The most common reason for low yields is the formation of unwanted side products. The primary side reactions to consider are hydrolysis of the ester and formation of a quinazolinone.
Issue 2: Identification of an Unexpected Side Product - Quinazolinone Formation
Q2: I have an unexpected side product with a mass corresponding to the replacement of the chloro group with a hydroxyl group. What is this compound and how can I avoid its formation?
A2: This side product is likely 2-hydroxy-quinazoline-8-carboxylic acid methyl ester (a quinazolinone). This occurs when water is present in the reaction mixture, acting as a nucleophile.
-
Mechanism: The chloro group at the 2-position is highly susceptible to nucleophilic attack. Water, even in trace amounts, can react to form the corresponding quinazolinone.
-
Prevention:
-
Strict Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Flame-dry glassware and run the reaction under an inert atmosphere.
-
Use of a Non-nucleophilic Base: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to scavenge any acid generated without competing with your primary nucleophile.
-
Issue 3: Identification of an Unexpected Side Product - Ester Hydrolysis or Amination
Q3: My product shows the expected substitution at the 2-position, but I also see evidence of reaction at the methyl ester. How can this happen and what can I do to prevent it?
A3: The methyl ester at the 8-position can also be a site for nucleophilic attack, leading to hydrolysis (if water is present) or amination (if an amine nucleophile is used). This is more likely to occur under harsh reaction conditions (e.g., high temperatures, strong bases).
-
Mechanism: The carbonyl group of the ester can be attacked by nucleophiles.
-
Prevention:
-
Milder Reaction Conditions: Attempt the reaction at a lower temperature.
-
Protecting Groups: If the side reaction is significant, consider protecting the carboxylic acid before performing the nucleophilic substitution at the 2-position.
-
Choice of Nucleophile: If using an amine, a less sterically hindered amine is more likely to react at the ester.
-
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following table provides hypothetical data to illustrate how reaction conditions can influence the outcome of the reaction between this compound and a generic amine nucleophile (R-NH2).
| Entry | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Quinazolinone Formation (%) | Ester Amination (%) |
| 1 | K2CO3 | Acetonitrile | 80 | 65 | 15 | 5 |
| 2 | DIPEA | Acetonitrile (dry) | 80 | 85 | <5 | <2 |
| 3 | K2CO3 | Acetonitrile | 100 | 50 | 20 | 15 |
| 4 | DIPEA | Acetonitrile (dry) | 60 | 90 | <2 | <1 |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable dry solvent (e.g., acetonitrile, DMF).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathways for this compound with nucleophiles.
Caption: Troubleshooting workflow for optimizing reactions.
Technical Support Center: Optimizing N-arylation of 2-Chloroquinazolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of 2-chloroquinazolines. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for this critical transformation in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-arylation of 2-chloroquinazolines?
The most prevalent and versatile method for the N-arylation of 2-chloroquinazolines is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen (C-N) bond between the 2-chloroquinazoline and a primary or secondary amine.[2]
Q2: Why is my Buchwald-Hartwig amination of a 2-chloroquinazoline resulting in a low yield?
Low yields in the Buchwald-Hartwig amination of 2-chloroquinazolines can be attributed to several factors. The reactivity of aryl chlorides is generally lower than that of the corresponding bromides or iodides, necessitating carefully optimized reaction conditions.[1] Common reasons for low yield include:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[1]
-
Inappropriate Ligand: The choice of phosphine ligand is crucial and substrate-dependent. Bulky, electron-rich ligands are often preferred.[1]
-
Suboptimal Base: The strength and solubility of the base are critical for the reaction's success.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact reaction rates and yields.[1]
-
Side Reactions: Competing reactions such as hydrodehalogenation (reduction of the C-Cl bond) can lower the yield of the desired product.[1]
Q3: How do I select the appropriate phosphine ligand for my reaction?
Ligand selection is critical for a successful Buchwald-Hartwig amination. For the N-arylation of 2-chloroquinazolines, bulky and electron-rich phosphine ligands are often the most effective as they promote the key oxidative addition and reductive elimination steps in the catalytic cycle.[1] It is often necessary to screen a panel of ligands to identify the optimal one for a specific substrate combination.[1] Commonly used ligands include Xantphos, BrettPhos, and BippyPhos.[1]
Q4: What is the role of the base in this reaction, and how do I choose the right one?
The base in a Buchwald-Hartwig amination serves to deprotonate the amine nucleophile, facilitating its coordination to the palladium center. For less reactive aryl chlorides, a strong base like sodium tert-butoxide (NaOtBu) is often required.[1] However, if your substrates contain base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require a higher reaction temperature or longer reaction time.[3] The base must be anhydrous and of high purity.[1]
Q5: Can microwave irradiation be used to improve the reaction?
Yes, microwave-mediated N-arylation of chloroquinazolines can be highly effective, often leading to rapid and efficient reactions with reduced reaction times and improved yields.[4] This method is also considered more sustainable as it can reduce the amount of organic solvent required.[4]
Troubleshooting Guide
This troubleshooting guide addresses specific issues that may arise during the N-arylation of 2-chloroquinazolines.
Problem 1: Low to No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the use of a high-purity palladium precatalyst. Consider using a pre-activated Pd(0) source. Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can deactivate the catalyst.[1] |
| Inappropriate Ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos, BippyPhos). The optimal ligand is often substrate-specific.[1] |
| Incorrect Base | If using a weak base with an aryl chloride, consider switching to a stronger base like NaOtBu. Ensure the base is anhydrous and of high purity.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Buchwald-Hartwig aminations often require heating, typically in the range of 80-110 °C for conventional heating.[1] For microwave-assisted reactions, temperatures can be higher.[4] |
| Poor Solubility of Reagents | Try a different solvent to improve the solubility of your substrates, catalyst, and base. Common solvents include toluene, dioxane, and THF.[1][5] |
Problem 2: Reaction Stalls Before Completion
| Possible Cause | Suggested Solution |
| Catalyst Decomposition | The catalyst may not be stable under the reaction conditions for extended periods. Consider a higher catalyst loading or using a more robust pre-catalyst.[1] |
| Product Inhibition | The N-arylated quinazoline product may coordinate to the palladium center, inhibiting further catalysis. Try a different solvent to improve product solubility and minimize inhibition.[1] |
Problem 3: Significant Side Product Formation (e.g., Hydrodehalogenation)
| Possible Cause | Suggested Solution |
| Catalyst Deactivation Pathway | This can be more prevalent with electron-poor aryl halides. Try a different ligand or a lower reaction temperature.[1] |
| Presence of Water | Ensure all reagents and solvents are strictly anhydrous, as water can interfere with the catalytic cycle.[1] |
Data Presentation: Reaction Conditions and Yields
The following tables summarize the yields for the N-arylation of substituted 4-chloroquinazolines with various anilines under microwave-mediated conditions.[4]
Table 1: N-arylation of 6-bromo-4-chloro-2-phenylquinazoline (8a) with N-methylanilines [4]
| Entry | N-methylaniline (9) | Product | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | 4-methoxy (9a) | 10a | 10 min | 100 | 90 |
| 2 | 3-methoxy (9b) | 10c | 10 min | 100 | 85 |
| 3 | 2-methoxy (9c) | 10e | 20 min | 100 | 87 |
| 4 | 2-methyl (9d) | 10g | 1 h | 120 | no reaction |
| 5 | 3-bromo (9f) | 10k | 10 min | 100 | 72 |
| 6 | 4-fluoro (9g) | 10m | 40 min | 100 | 70 |
| 7 | 3-fluoro (9h) | 10o | 10 min | 100 | 84 |
| 8 | 2-fluoro (9i) | 10q | 1 h | 120 | no reaction |
Table 2: N-arylation of 4-chloro-6-iodo-2-phenylquinazoline (8b) with N-methylanilines [4]
| Entry | N-methylaniline (9) | Product | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | 4-methoxy (9a) | 10b | 10 min | 100 | 88 |
| 2 | 3-methoxy (9b) | 10d | 10 min | 100 | 63 |
| 3 | 2-methoxy (9c) | 10f | 20 min | 100 | 84 |
| 4 | 2-methyl (9d) | 10h | 1 h | 120 | no reaction |
| 5 | 3-bromo (9f) | 10l | 10 min | 100 | 73 |
| 6 | 4-fluoro (9g) | 10n | 40 min | 100 | 78 |
| 7 | 3-fluoro (9h) | 10p | 10 min | 100 | 80 |
| 8 | 2-fluoro (9i) | 10r | 1 h | 120 | no reaction |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 2-Chloroquinazolines
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
2-Chloroquinazoline derivative (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., Xantphos, 3.0 mol%)
-
Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask or reaction vial, add the 2-chloroquinazoline, the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[3]
-
Add the anhydrous, degassed solvent via syringe, followed by the aniline derivative.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C for conventional heating) with vigorous stirring.[3]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated quinazoline.
Microwave-Mediated N-arylation of 4-Chloroquinazolines[4]
Materials:
-
4-Chloroquinazoline derivative (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
THF/H₂O (1:1 mixture)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the 4-chloroquinazoline derivative and the aniline derivative in a 1:1 mixture of THF and water.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature and for the designated time (see tables above for examples).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of Methyl 2-chloroquinazoline-8-carboxylate
Welcome to the technical support center for the purification of Methyl 2-chloroquinazoline-8-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining a high-purity product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and related quinazoline derivatives.
| Question | Potential Cause | Troubleshooting & Optimization |
| 1. My final product has a low melting point and appears oily or amorphous, not crystalline. | The compound may have oiled out during recrystallization, or significant impurities are present, depressing the melting point. | Recrystallization Solvent Choice: The selected solvent may not be optimal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a range of solvents or solvent mixtures. For quinazoline derivatives, common choices include ethanol, ethyl acetate/hexane, or toluene.[1] Cooling Rate: Rapid cooling can cause the compound to "oil out" instead of forming crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] Purity: If the crude product is highly impure, a preliminary purification by column chromatography may be necessary before recrystallization. |
| 2. During column chromatography, the separation between my product and an impurity is poor. | The polarity of the eluent (solvent system) is not optimized for the separation of the target compound from its impurities. The stationary phase (e.g., silica gel) may not be providing adequate separation. | Solvent System Optimization: Systematically vary the ratio of the solvents in your eluent. For quinazoline derivatives, gradients of hexane/ethyl acetate or dichloromethane/methanol are often effective.[3] Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. Change Stationary Phase: If silica gel is not effective, consider using a different stationary phase like alumina. Gradient Elution: Employ a gradient elution where the polarity of the solvent system is gradually increased during the chromatography run. |
| 3. I observe a significant byproduct in my reaction mixture that is difficult to remove. | A common byproduct in quinazoline synthesis is the formation of a diamide from the hydrolysis of a benzoxazinone intermediate, especially if the reaction is not performed under anhydrous conditions. Dimerization of the starting material or product can also occur. | Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the formation of hydrolysis byproducts. Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to avoid the formation of degradation products from prolonged reaction times or excessive heat. Alternative Purification: If the byproduct has a different functional group (e.g., an acid or a base), an acid-base extraction could be used to separate it from the neutral product. |
| 4. The yield of my purified product is very low. | This could be due to multiple factors including an incomplete reaction, product loss during transfers and workup, or using an inappropriate purification method. | Reaction Completion: Ensure the initial reaction has gone to completion before starting the purification process. Purification Technique: Recrystallization can sometimes lead to significant loss of product in the mother liquor. Consider concentrating the mother liquor and attempting a second recrystallization or purifying the residue by column chromatography. Minimize Transfers: Be meticulous during product transfers between flasks and during filtration to minimize mechanical losses. |
Experimental Protocols
Below are detailed methodologies for the key purification techniques applicable to this compound.
Protocol 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, or a mixture like Ethyl Acetate/Hexane)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[1][2]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the purified product should form. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data (Illustrative Example for a Quinazoline Derivative):
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | 85% | >98% |
| Yield | N/A | 75% |
| Appearance | Yellowish powder | White crystalline solid |
Protocol 2: Flash Column Chromatography
Flash column chromatography is a technique used to purify compounds from a mixture based on their differential adsorption to a stationary phase.
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of Hexane and Ethyl Acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Use TLC to determine a suitable eluent system that gives good separation of the product from impurities (product Rf value of ~0.3 is ideal). A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow it to pack evenly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column under positive pressure.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data (Illustrative Example for a Quinazoline Derivative):
| Parameter | Before Column Chromatography | After Column Chromatography |
| Purity (by HPLC) | 70% | >99% |
| Yield | N/A | 85% |
| Appearance | Brown oil | White solid |
Visualizations
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Troubleshooting Logic for Poor Separation in Column Chromatography
This diagram outlines the decision-making process when encountering poor separation during column chromatography.
Caption: Troubleshooting poor separation in column chromatography.
References
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum of Methyl 2-chloroquinazoline-8-carboxylate
This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 2-chloroquinazoline-8-carboxylate with related quinazoline derivatives. The analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of novel quinazoline-based compounds. This document presents predicted spectral data for the target molecule alongside experimental data for comparator compounds, a standardized experimental protocol, and a visualization of the core quinazoline structure.
Comparison of ¹H NMR Spectral Data
The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm) for this compound and selected comparator compounds. The data for the target compound is predicted, while the data for the comparators is based on experimental findings. The solvent used for the experimental data is deuterated chloroform (CDCl₃), and predictions are also based on this solvent.
| Compound | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | H-7 (δ, ppm) | Other Signals (δ, ppm) |
| This compound (Predicted) | 9.35 (s) | 8.25 (dd) | 7.80 (t) | 8.15 (dd) | 4.05 (s, -OCH₃) |
| Quinazoline | 9.42 (s) | 8.15 (d) | 7.75 (t) | 7.95 (t) | 9.28 (s, H-2) |
| 2-Phenylquinazoline | 9.46 (s) | 8.08 (d) | 7.61-7.51 (m) | 7.91-7.87 (m) | 8.64-8.61 (m, Ph), 7.61-7.51 (m, Ph) |
| 7-Chloro-2-methyl-3-amino-quinazolin-4-one | - | 7.48 (s) | 7.31 (s) | - | 2.56 (s, -CH₃), 5.79 (s, -NH₂) |
Analysis and Comparison
The ¹H NMR spectrum of quinazoline derivatives is characterized by distinct signals in the aromatic region, typically between 7.0 and 9.5 ppm. The precise chemical shifts and coupling patterns are highly sensitive to the nature and position of substituents on the quinazoline core.
This compound: The predicted spectrum shows the H-4 proton as the most deshielded aromatic proton, appearing as a singlet at approximately 9.35 ppm. This is a characteristic feature of the quinazoline ring system. The protons on the benzene ring (H-5, H-6, and H-7) are expected to show a characteristic splitting pattern of a doublet of doublets for H-5 and H-7, and a triplet for H-6, reflecting their coupling with adjacent protons. The methyl ester group at the 8-position gives rise to a singlet at around 4.05 ppm.
Quinazoline: The parent quinazoline provides a reference for the effect of substituents. The H-2 and H-4 protons are the most downfield signals due to the deshielding effect of the two nitrogen atoms.
2-Phenylquinazoline: The introduction of a phenyl group at the 2-position leads to the disappearance of the H-2 signal and the appearance of new signals corresponding to the phenyl protons. The signals for the quinazoline core protons (H-4, H-5, H-6, H-7) are slightly shifted compared to the parent quinazoline, demonstrating the electronic influence of the phenyl substituent.
7-Chloro-2-methyl-3-amino-quinazolin-4-one: This example illustrates several key points. The presence of a chloro group at the 7-position and a methyl group at the 2-position significantly alters the chemical shifts of the aromatic protons. The signals for H-5 and H-6 appear as singlets, indicating the absence of adjacent protons for coupling. The methyl group at C-2 gives a characteristic singlet at a higher field (around 2.56 ppm).[1]
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum for a small organic molecule like this compound.
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
If the solution contains any solid particles, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Insert the NMR tube into the spectrometer's probe.
-
Perform tuning and shimming of the probe to optimize the magnetic field homogeneity.
-
-
Data Acquisition :
-
Set the appropriate acquisition parameters, including the pulse sequence (e.g., a standard 30° pulse), spectral width (typically 0-12 ppm for ¹H NMR), acquisition time, and number of scans.
-
Acquire the free induction decay (FID) signal.
-
-
Data Processing :
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Visualization of the Quinazoline Core
The following diagram illustrates the basic quinazoline ring structure with the standard numbering system used for assigning NMR signals.
References
Unraveling the Molecular Signature: A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-chloroquinazoline-8-carboxylate
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. Methyl 2-chloroquinazoline-8-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique analytical challenge. This guide provides a comprehensive comparison of mass spectrometry-based approaches for its analysis, offering detailed experimental protocols and supporting data to aid in method development and structural elucidation.
Predicted Mass Spectral Fragmentation
The fragmentation pattern of a molecule in a mass spectrometer is a critical piece of its structural puzzle. Based on the known fragmentation of related quinazoline and chloroaromatic compounds, a predicted Electron Ionization (EI) mass spectrum for this compound (Molecular Weight: 222.63 g/mol ) would likely exhibit the following key fragments. The stable quinazoline ring is expected to influence the fragmentation, leading to characteristic losses.
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Structure of Fragment |
| 222/224 | - | Molecular Ion ([M]⁺) |
| 191/193 | -OCH₃ (Methyl radical) | 2-chloroquinazoline-8-carbonyl cation |
| 163/165 | -COOCH₃ (Carbomethoxy radical) | 2-chloroquinazoline cation |
| 128 | -Cl, -COOCH₃ | Quinazoline cation |
Note: The presence of a chlorine atom will result in characteristic isotopic peaks (M and M+2) with an approximate ratio of 3:1.
Comparison of Analytical Techniques: GC-MS vs. LC-MS/MS
The choice of analytical technique is crucial for obtaining high-quality data. Both GC-MS and LC-MS/MS offer distinct advantages and are suited for different aspects of the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase before ionization and mass analysis. | Separates compounds in the liquid phase before ionization and tandem mass analysis. |
| Ionization | Primarily hard ionization techniques like Electron Ionization (EI), leading to extensive fragmentation. | Primarily soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), often preserving the molecular ion. |
| Applicability | Suitable for the analysis of the pure compound, provided it is sufficiently volatile and thermally stable.[1][2] | Highly versatile and suitable for the analysis of the compound in complex matrices such as plasma or tissue extracts.[3] |
| Sensitivity | Generally offers good sensitivity for volatile compounds. | Typically provides higher sensitivity, especially for targeted analysis in complex mixtures. |
| Structural Info | Rich fragmentation patterns from EI provide detailed structural information.[4] | Tandem MS (MS/MS) capabilities allow for controlled fragmentation and detailed structural elucidation of selected ions. |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible scientific research. The following sections outline methodologies for the analysis of this compound using both GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the analysis of a pure or semi-purified sample of this compound.
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is optimized for the quantitative analysis of this compound in a biological matrix, such as human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B.
-
0.5-2.5 min: 5-95% B.
-
2.5-3.0 min: 95% B.
-
3.0-3.1 min: 95-5% B.
-
3.1-4.0 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of the analyte. For example:
-
This compound: Q1 (m/z 223.0) -> Q3 (e.g., m/z 191.0, 163.0)
-
Internal Standard: To be determined based on the chosen standard.
-
Visualizing the Analytical Workflow
A clear understanding of the analytical workflow is essential for efficient method development and troubleshooting. The following diagram, generated using the DOT language, illustrates a typical workflow for the identification of an unknown compound like this compound using LC-MS/MS.
Alternative Analytical Techniques
Beyond the primary methods of GC-MS and LC-MS/MS, other analytical techniques can provide complementary information for the characterization of this compound.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry can provide highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the connectivity of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carbonyl group of the ester and the aromatic rings.
By combining the predictive power of fragmentation analysis with robust and well-defined experimental protocols, researchers can confidently approach the mass spectrometric analysis of this compound. This guide serves as a foundational resource to facilitate further investigation and application of this and other novel heterocyclic compounds in the advancement of science and medicine.
References
A Comparative Guide to HPLC Purity Analysis of Methyl 2-chloroquinazoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates like Methyl 2-chloroquinazoline-8-carboxylate is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of this key building block. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate methodology for their specific needs.
Comparison of Chromatographic Purity Analysis Techniques
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry. However, advancements in chromatographic techniques offer viable alternatives with distinct advantages. The following table provides a comparative overview of HPLC, Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | SFC (Supercritical Fluid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but utilizes smaller particle size columns (sub-2 µm) for higher resolution and speed. | Separation using a supercritical fluid (typically CO2) as the mobile phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for detection. |
| Typical Column | C18, C8 (e.g., 4.6 x 150 mm, 5 µm) | C18, C8 (e.g., 2.1 x 50 mm, 1.7 µm) | Chiral or achiral packed columns | Capillary columns (e.g., HP-5ms) |
| Mobile Phase | Acetonitrile/Methanol and buffered aqueous solution.[1][2] | Acetonitrile/Methanol and buffered aqueous solution. | Supercritical CO2 with co-solvents like methanol or ethanol.[3][4] | Inert gases (e.g., Helium, Nitrogen). |
| Resolution | Good | Excellent | High, especially for chiral separations.[5] | Excellent for volatile compounds. |
| Analysis Time | Moderate (15-30 min) | Fast (1-10 min) | Very Fast (<10 min)[6] | Varies depending on the temperature program. |
| Solvent Consumption | High | Low | Very Low (Green Chemistry)[3] | Minimal (gas phase). |
| Applicability | Broad range of non-volatile and thermally stable compounds.[7] | Similar to HPLC but with higher efficiency. | Thermally labile and structurally similar compounds, chiral molecules.[3][8] | Volatile and semi-volatile compounds (e.g., residual solvents, starting materials).[9] |
| Detection | UV, DAD, MS | UV, DAD, MS | UV, DAD, MS | Mass Spectrometry (MS) |
| Limitations | Lower resolution and longer run times compared to UPLC. | Higher backpressure requires specialized instrumentation. | Limited to compounds soluble in supercritical CO2 and co-solvents. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
HPLC Purity Analysis of this compound
This protocol outlines a standard reversed-phase HPLC method suitable for the purity determination of this compound and the separation of its potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30-80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: 231 nm[1]
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Alternative Purity Analysis: Supercritical Fluid Chromatography (SFC)
SFC provides a rapid and environmentally friendly alternative to HPLC, particularly beneficial for high-throughput screening.
Instrumentation:
-
SFC system with a CO2 pump, co-solvent pump, autosampler, column oven, and a DAD.
Chromatographic Conditions:
-
Column: Achiral (e.g., 2-Ethylpyridine) or Chiral (e.g., CHIRALPAK AD-H), 4.6 x 100 mm, 3 µm
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B: Methanol
-
Gradient: 5-40% B over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: 231 nm
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL.
Impurity Identification Techniques
Beyond chromatographic purity assessment, the identification and structural elucidation of impurities are critical. A combination of spectroscopic and spectrometric techniques is typically employed.
| Technique | Information Provided |
| Mass Spectrometry (MS) | Provides the molecular weight of the impurity.[9] |
| High-Resolution Mass Spectrometry (HRMS) | Enables the determination of the elemental composition and molecular formula.[9] |
| Tandem Mass Spectrometry (MS/MS) | Provides fragmentation patterns for structural elucidation.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers detailed structural information, including connectivity and stereochemistry of the impurity.[9] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the functional groups present in the impurity.[10] |
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18 | Mischenko | Drug development & registration [pharmjournal.ru]
- 2. ptfarm.pl [ptfarm.pl]
- 3. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. ijrar.org [ijrar.org]
A Comparative Guide to the Reactivity of 2-Chloro vs. 4-Chloroquinazolines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Functionalization of this privileged heterocycle is frequently achieved via nucleophilic aromatic substitution (SNAr) on its chloro-substituted derivatives. A critical consideration for synthetic chemists is the differential reactivity of the isomeric 2-chloro- and 4-chloroquinazolines. This guide provides an objective comparison of their reactivity, supported by theoretical and experimental data, to inform synthetic strategy and reaction design.
Executive Summary: The Decisive Reactivity Advantage of the 4-Position
Experimental evidence and theoretical calculations consistently demonstrate that the chlorine atom at the C4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than a chlorine atom at the C2 position. This heightened reactivity at C4 allows for substitutions to occur under much milder conditions and often with higher yields, making 4-chloroquinazoline the preferred intermediate for the introduction of a wide array of functional groups.
The primary driver for this reactivity difference lies in the electronic properties of the quinazoline ring. The carbon at the 4-position is more electron-deficient and better able to stabilize the negative charge that develops in the Meisenheimer intermediate formed during the SNAr reaction.
Theoretical Underpinnings: A Look at Activation Energies
Density Functional Theory (DFT) calculations performed on 2,4-dichloroquinazoline provide compelling evidence for the regioselective preference of nucleophilic attack. These studies reveal that the activation energy required for a nucleophile to attack the C4 position is considerably lower than that for an attack at the C2 position.[1][2][3] This fundamental energetic difference is a key predictor of the observed experimental outcomes.
A lower activation energy barrier for the C4 pathway means that the reaction proceeds much faster at this position. The transition state for C4-substitution is more stable, facilitating its formation under less forcing conditions.[1]
Comparative Data: Reaction Conditions and Yields
While direct kinetic studies comparing monosubstituted 2- and 4-chloroquinazolines are scarce, a wealth of data from studies on 2,4-dichloroquinazoline illustrates the profound difference in reactivity. Substitution at the C4 position can be achieved selectively under mild conditions, leaving the C2-chloro group intact. Subsequent substitution at the C2 position requires significantly harsher conditions.
Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution
| Position | Nucleophile | Typical Reaction Conditions | Reactivity Level | Reference |
| C4 | Hydrazine | Ethanol, 0-5 °C, 2 hours | High | [4] |
| C4 | Anilines | Isopropanol, Reflux, 4 hours | High | [5] |
| C4 | Various Amines | Microwave (THF/H₂O), 100 °C, 10-40 min | Very High | [6] |
| C2 | Hydrazine | Isopropanol, Reflux, 1 hour (on 4-substituted precursor) | Low | [4] |
| C2 | Various Amines | Requires higher temperatures (>100 °C) or microwave irradiation | Low | [1] |
This data is primarily derived from studies on 2,4-dichloroquinazoline, where C4 substitution occurs first.
Reaction Mechanism: The SNAr Pathway
The substitution of chlorine on the quinazoline ring proceeds via a two-step addition-elimination mechanism, known as the Nucleophilic Aromatic Substitution (SNAr) pathway.
Caption: Generalized SNAr mechanism for chloroquinazolines.
The key difference in reactivity between the 2- and 4-positions lies in the stability of the negatively charged Meisenheimer intermediate. For C4 attack, the negative charge is effectively delocalized across both nitrogen atoms (N1 and N3) and the benzene ring. For C2 attack, the delocalization is less effective, leading to a higher energy, less stable intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Quinazoline Derivatives: A Comparative Guide for Researchers
A comprehensive review of the biological activities of quinazoline scaffolds, with a focus on derivatives structurally related to Methyl 2-chloroquinazoline-8-carboxylate, providing insights for researchers and drug development professionals.
While specific biological activity data for derivatives of this compound is not extensively available in the current body of published literature, the broader family of quinazoline-containing compounds has been the subject of intensive research, revealing a wide spectrum of pharmacological activities. This guide provides a comparative overview of the biological activities of structurally related quinazoline derivatives, along with common experimental protocols and pathway diagrams to inform future research in this area.
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1] Modifications at different positions of the quinazoline ring have led to the development of compounds with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[2][3]
Comparative Biological Activities of Quinazoline Derivatives
To illustrate the potential of quinazoline derivatives, this section summarizes the biological activities of various substituted quinazolines from the literature. The data is presented in tables for easy comparison.
Anticancer Activity
Quinazoline derivatives have shown significant promise as anticancer agents, with several compounds approved for clinical use, such as gefitinib and erlotinib, which are epidermal growth factor receptor (EGFR) inhibitors.[2] The anticancer activity of novel quinazoline derivatives is often evaluated against a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Representative Quinazoline Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 4-Anilino-6,7-dimethoxyquinazoline | A549 (Lung) | 0.05 | Fictional Data |
| Compound B | 2-Aryl-4-aminoquinazoline | MCF-7 (Breast) | 1.2 | Fictional Data |
| Compound C | 2,4-Disubstituted quinazoline | HCT116 (Colon) | 0.8 | Fictional Data |
| Compound D | 8-Bromo-2-substituted quinazoline | HeLa (Cervical) | 2.5 | Fictional Data |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity
The quinazoline scaffold has also been a fruitful source of new antimicrobial agents. Derivatives have been synthesized and tested against a range of bacterial and fungal strains.
Table 2: In Vitro Antimicrobial Activity of Representative Quinazoline Derivatives
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Compound E | 2-Thio-quinazolin-4-one | Staphylococcus aureus | 16 | Fictional Data |
| Compound F | 2,3-Disubstituted-4(3H)-quinazolinone | Escherichia coli | 32 | Fictional Data |
| Compound G | 2-Styryl-4(3H)-quinazolinone | Candida albicans | 8 | Fictional Data |
| Compound H | 8-Methyl-2-substituted quinazoline | Bacillus subtilis | 16 | Fictional Data |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Enzyme Inhibitory Activity
Many quinazoline derivatives exert their biological effects by inhibiting specific enzymes. For instance, their ability to inhibit tyrosine kinases is a key mechanism in their anticancer activity.[1]
Table 3: Enzyme Inhibitory Activity of Representative Quinazoline Derivatives
| Compound ID | Substitution Pattern | Target Enzyme | IC50 (nM) | Reference |
| Compound I | 4-Anilinoquinazoline | EGFR Tyrosine Kinase | 15 | Fictional Data |
| Compound J | 2-Substituted-4(3H)-quinazolinone | Dihydrofolate Reductase | 50 | Fictional Data |
| Compound K | 2,4-Diaminoquinazoline | Carbonic Anhydrase IX | 25 | Fictional Data |
| Compound L | 8-Substituted quinazoline | ABCG2 Transporter | 55 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines of common experimental protocols used to assess the biological activity of quinazoline derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Diagrams illustrating key processes and pathways are essential for clear communication in scientific research.
Caption: General workflow for the synthesis and biological evaluation of novel quinazoline derivatives.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of quinazoline derivatives - A SAR study of novel inhibitors of ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Quinazoline-8-Carboxylate Analogs and Related Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its versatile structure allows for substitutions at various positions, leading to a wide spectrum of biological activities.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinazoline derivatives with a focus on substitutions at the 8-position and the role of the carboxylate group, drawing from recent studies on their inhibitory effects on key cellular targets like Aurora kinases.
Structure-Activity Relationship Insights
The biological activity of quinazoline derivatives is significantly influenced by the nature and position of substituents on the core scaffold.
-
Substitution at the 8-Position : Halogen substitution at the C-8 position of the quinazoline ring has been shown to be beneficial for inhibitory activity. For instance, the presence of a fluorine atom at this position can enhance the inhibitory effect of quinazoline-4-carboxylic acid derivatives against Aurora A kinase.[6] This is exemplified by compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid), which demonstrated the most potent inhibitory activity among a series of tested analogs.[6] The increased potency is attributed to the favorable electronic properties of the halogen substituent.
-
The Carboxylate Group at C-4 : A free carboxylic acid group at the 4-position of the quinazoline ring appears to be crucial for the inhibitory activity of certain analogs against Aurora A kinase.[6] Esterification of this group has been shown to cause a significant drop in activity, suggesting that the carboxylate moiety is directly involved in key interactions with the target enzyme.[6]
-
Substitution at the 2-Position : The substituent at the 2-position also plays a critical role in determining the potency of these compounds. Studies on 2-substituted quinazoline antibacterial agents revealed that modifications at this position can lead to broad-spectrum antibacterial activity.[7] In the context of Aurora kinase inhibitors, halogen substitution on a terminal phenyl ring at the 2-position, such as a bromo group, was found to be more effective than unsubstituted or methyl-substituted derivatives.[6]
-
Substitutions at Other Positions : While this guide focuses on the 8-position, it is worth noting that substitutions at the 6- and 7-positions are also well-documented to modulate the activity of quinazoline derivatives, particularly as EGFR inhibitors.[1][8] Bulkier and electron-donating groups at these positions are often favorable for inhibitory activity.[1]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of selected quinazoline derivatives against Aurora A kinase and their cytotoxic effects on the MCF-7 breast cancer cell line.
| Compound ID | R1 (at C-8) | R2 (at C-2) | Aurora A Kinase Inhibition (%) | IC50 (MCF-7) (µM) |
| 6a | H | Phenyl | 53.67 | >250 |
| 6b | H | 3-Bromophenyl | 75.33 | 205.11 |
| 6c | F | 4-Methylphenyl | 66.00 | 221.56 |
| 6d | F | Phenyl | 70.33 | 195.43 |
| 6e | F | 3-Bromophenyl | 85.67 | 168.78 |
Data extracted from a study on quinazoline-based Aurora A kinase inhibitors.[6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Aurora A Kinase Inhibitory Assay [6]
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the Aurora A enzyme, a fluorescently labeled peptide substrate, and the test compound in a buffer solution.
-
Assay Initiation : The reaction is initiated by the addition of ATP.
-
Incubation : The mixture is incubated at room temperature to allow the enzymatic reaction to proceed.
-
Reaction Termination : The reaction is stopped by the addition of a termination buffer.
-
Data Acquisition : The amount of phosphorylated and unphosphorylated substrate is measured using a suitable plate reader. The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in a control sample without the compound.
Cell Viability (MTT) Assay [2]
-
Cell Seeding : Human cancer cell lines (e.g., MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization : The cells are further incubated to allow for the formation of formazan crystals, which are then solubilized by the addition of a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Molecular Docking [6]
-
Protein and Ligand Preparation : The 3D structure of the target protein (e.g., Aurora A kinase) is obtained from a protein data bank. The structures of the quinazoline analogs are built and optimized using molecular modeling software.
-
Binding Site Definition : The active site of the enzyme is defined based on the co-crystallized ligand or through computational prediction.
-
Docking Simulation : The prepared ligands are docked into the defined binding site of the protein using a docking program.
-
Analysis : The resulting poses are analyzed to predict the binding mode, interactions with key amino acid residues, and to calculate a docking score, which estimates the binding affinity.
Visualizing Experimental and Logical Relationships
Experimental Workflow for Screening Kinase Inhibitors
The following diagram illustrates a typical workflow for the screening and evaluation of potential kinase inhibitors, from initial library screening to in-depth mechanistic studies.
Caption: Workflow for kinase inhibitor screening.
Aurora Kinase Signaling Pathway and Inhibition
This diagram illustrates a simplified signaling pathway involving Aurora A kinase and indicates the point of inhibition by the quinazoline-based compounds.
Caption: Aurora A kinase pathway inhibition.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Data Comparison: Methyl 2-chloroquinazoline-8-carboxylate and Analogues
For Immediate Release
A Comparative Guide to the Spectroscopic Profile of Methyl 2-chloroquinazoline-8-carboxylate
Introduction
This compound is a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Its quinazoline core is a scaffold found in numerous biologically active molecules. A thorough understanding of its spectroscopic characteristics is crucial for its synthesis, identification, and the development of novel derivatives. This guide provides a comparative analysis of the expected spectroscopic data for this compound. Due to the absence of publicly available experimental data for this specific compound, this report presents predicted spectroscopic values and compares them with the experimental data of a structurally related compound, 2-chloroquinazoline. This guide also outlines a plausible synthetic route and standard experimental protocols for spectroscopic analysis.
Predicted and Comparative Spectroscopic Data
While experimental spectra for this compound are not available in public databases, its spectroscopic features can be predicted based on the analysis of its structural components and comparison with similar molecules. For a practical comparison, we present the available experimental data for 2-chloroquinazoline, which shares the same core heterocyclic ring system.
Table 1: Comparison of ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| This compound (Predicted) | ~8.2-8.5 (m, 2H, Ar-H), ~7.8-8.0 (m, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃) |
| 2-chloroquinazoline (Experimental) | 8.13 (d, 1H), 8.01 (d, 1H), 7.93 (s, 1H), 7.85 (ddd, 1H), 7.64 (ddd, 1H) |
Note: Predicted values are estimations and may vary from experimental results.
Table 2: Comparison of ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound (Predicted) | ~165 (-C=O), ~160 (C-Cl), ~152, ~148, ~135, ~128, ~127, ~125, ~122, ~53 (-OCH₃) |
| 2-chloroquinazoline (Experimental) | 160.8, 153.2, 150.8, 134.7, 128.5, 128.4, 128.0, 123.0 |
Note: Predicted values are estimations and may vary from experimental results.
Table 3: Comparison of Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (Predicted/Observed) |
| This compound | 222.02 (for C₁₀H₇ClN₂O₂) | [M-OCH₃]⁺, [M-COOCH₃]⁺, [M-Cl]⁺ |
| 2-chloroquinazoline | 164.02 (for C₈H₅ClN₂) | 129 ([M-Cl]⁺), 102 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of quinazoline derivatives.
Synthesis of this compound (Proposed)
A plausible synthetic route to this compound involves a two-step process starting from Methyl 2-aminobenzoate.
-
Cyclization to Quinazolinone: Methyl 2-aminobenzoate is reacted with a suitable one-carbon synthon, such as formamide or triethyl orthoformate, under acidic conditions to yield the corresponding quinazolin-4-one. The reaction mixture is typically heated to drive the cyclization.
-
Chlorination: The resulting quinazolin-4-one is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group at the 2-position with a chlorine atom, yielding the final product. The reaction is often performed in the presence of a base, such as N,N-dimethylaniline, to neutralize the generated acid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
Mass Spectrometry (MS): Mass spectra would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or through a gas chromatograph to determine the molecular weight and fragmentation pattern.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
comparison of synthetic routes to substituted quinazolines
A Comprehensive Guide to the Synthetic Routes of Substituted Quinazolines
For researchers, scientists, and drug development professionals, the quinazoline scaffold is a privileged structure due to its presence in a wide array of biologically active compounds. The efficient synthesis of substituted quinazolines is therefore a critical aspect of medicinal chemistry and materials science. This guide provides an objective comparison of various synthetic routes to this important heterocyclic system, supported by experimental data and detailed methodologies.
Comparison of Key Synthetic Routes
The synthesis of substituted quinazolines can be broadly categorized into classical and modern methods. Classical routes like the Niementowski, Friedländer, and Bischler syntheses have been foundational, while modern techniques, including microwave-assisted and transition-metal-catalyzed reactions, offer significant advantages in terms of efficiency and substrate scope.
| Synthetic Route | Starting Materials | General Conditions | Yield (%) | Reaction Time | Advantages | Disadvantages |
| Niementowski Synthesis | Anthranilic acids and amides | High temperatures (130-150°C), often neat | Variable, can be high with optimization | Hours | Simple, direct access to 4(3H)-quinazolinones[1][2] | Harsh conditions, lengthy reaction times, limited substituent tolerance[3] |
| Friedländer Annulation | o-Aminoaryl aldehydes/ketones and compounds with an α-methylene group | Acid or base catalysis, often at reflux | Good to excellent | Hours | Versatile for a range of quinolines and related azaheterocycles[4][5][6] | Requires specific functional groups on starting materials |
| Bischler Synthesis | N-acyl-2-aminoaryl ketones | High temperature and pressure in ammonia solution | Variable | Hours | A traditional method for certain substitution patterns[7] | Harsh conditions, limited scope[7] |
| Microwave-Assisted Synthesis | Various (e.g., anthranilic acids, o-aminobenzonitriles) | Microwave irradiation, often solvent-free or in green solvents | Good to excellent (often >80%) | Minutes | Rapid, high yields, energy-efficient, environmentally friendly[3][8][9][10] | Requires specialized microwave equipment |
| Palladium-Catalyzed Synthesis | o-Nitrobenzamides and alcohols, or 2-aminobenzonitriles and arylboronic acids | Pd catalyst, base, often in organic solvents | Good to high | Hours | High functional group tolerance, one-pot procedures available[11][12][13][14][15] | Cost and toxicity of palladium catalyst |
| Cobalt-Catalyzed C-H Activation | N-Sulfinylimines/benzimidates and dioxazolones | Co catalyst, activator (e.g., AgNTf2), high temperature | Good to excellent (up to 99%) | 12-16 hours | Novel approach, high regioselectivity[16][17][18] | Requires specific directing groups, long reaction times |
| Copper-Catalyzed Synthesis | (2-Aminophenyl)methanols, aldehydes, and an oxidant | Cu catalyst, base, mild to moderate temperatures | Good to excellent (66-93%) | Variable | Readily available starting materials, good yields[19][20] | May require stoichiometric oxidants |
Experimental Protocols
Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone
This protocol describes a rapid and efficient synthesis of the parent quinazolinone using microwave irradiation.
Materials:
-
Anthranilic acid
-
Formamide
-
Acidic alumina (or silica gel, Montmorillonite K-10)
Procedure:
-
A mixture of anthranilic acid (1 mmol) and formamide (2 mmol) is thoroughly mixed with an acidic solid support like acidic alumina (1 g).[3]
-
The mixture is placed in an open vessel suitable for microwave synthesis.
-
The reaction vessel is subjected to microwave irradiation, for instance, in a domestic microwave oven at 300 W for 4 minutes.[3]
-
After completion, the reaction mixture is cooled to room temperature.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the solid support is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Palladium-Catalyzed One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones
This method allows for the synthesis of 2-substituted quinazolin-4(3H)-ones from readily available starting materials via a hydrogen transfer mechanism.[11]
Materials:
-
o-Nitrobenzamide
-
Substituted benzyl alcohol
-
Pd(dppf)Cl2 (Palladium catalyst)
-
Base (e.g., K2CO3)
-
Toluene (solvent)
Procedure:
-
To a reaction tube, add o-nitrobenzamide (0.5 mmol), the desired benzyl alcohol (0.6 mmol), Pd(dppf)Cl2 (5 mol%), and K2CO3 (1.0 mmol).
-
Add toluene (2 mL) as the solvent.
-
The tube is sealed and the reaction mixture is stirred at 130°C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted quinazolin-4(3H)-one.
Cobalt-Catalyzed C-H Activation for Quinazoline Synthesis
This protocol outlines a modern approach for synthesizing quinazolines via a cobalt-catalyzed C-H activation pathway.[18]
Materials:
-
N-sulfinylimine or benzimidate
-
Dioxazolone
-
Cp*Co(CO)I2 (Cobalt catalyst)
-
AgNTf2 (Activator)
-
1,2-Dichloroethane (DCE) (solvent)
Procedure:
-
In a glovebox, a screw-capped vial is charged with the N-sulfinylimine or benzimidate (0.2 mmol), dioxazolone (0.3 mmol), Cp*Co(CO)I2 (10 mol%), and AgNTf2 (20 mol%).
-
DCE (1.0 mL) is added, and the vial is sealed.
-
The reaction mixture is stirred at 100-120°C for 16 hours.
-
After cooling, the mixture is passed through a short pad of silica gel and washed with ethyl acetate.
-
The solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography to yield the substituted quinazoline.
Reaction Pathways and Workflows
The following diagrams illustrate the fundamental mechanisms and workflows of key synthetic routes.
Caption: Mechanism of the Niementowski Quinazolinone Synthesis.
Caption: Simplified Mechanism of the Friedländer Annulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 11. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Co(III)-Catalyzed Synthesis of Quinazolines via C-H Activation of N-Sulfinylimines and Benzimidates. | Semantic Scholar [semanticscholar.org]
- 18. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.uob.edu.ly [journals.uob.edu.ly]
The Strategic Advantage of Methyl 2-chloroquinazoline-8-carboxylate in Medicinal Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the quinazoline scaffold stands out as a "privileged structure," forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The strategic selection of building blocks for the synthesis of these complex molecules is paramount to achieving desired biological activity and optimizing synthetic efficiency. This guide provides an in-depth comparison of Methyl 2-chloroquinazoline-8-carboxylate with its isomeric and other related quinazoline building blocks, highlighting its unique advantages in the synthesis of targeted therapeutics.
Executive Summary
This compound offers distinct advantages over its 4-chloro counterpart and other similar building blocks, primarily stemming from the differential reactivity of the chlorine atom at the C2 position. This allows for a more controlled and versatile synthetic strategy, particularly in the construction of complex kinase inhibitors. The key benefits include:
-
Orthogonal Reactivity: The C2-chloro group is significantly less reactive towards nucleophilic aromatic substitution (SNAr) compared to a C4-chloro group. This allows for selective reactions at other positions of the quinazoline core or on other functionalities of the molecule without premature displacement of the C2-chloro.
-
Late-Stage Diversification: The lower reactivity of the C2-chloro enables its substitution at a later stage in a synthetic sequence. This is highly advantageous for creating a library of analogs with diverse functionalities at this position, which is crucial for structure-activity relationship (SAR) studies.
-
Access to Unique Chemical Space: By enabling the introduction of nucleophiles at the less accessible C2 position, this building block provides access to novel quinazoline derivatives that may exhibit unique pharmacological profiles and intellectual property opportunities.
Comparative Reactivity Analysis
The cornerstone of the strategic advantage of this compound lies in the regioselectivity of nucleophilic substitution on the quinazoline ring. It is well-established that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1][2][3][4] This difference in reactivity is attributed to the electronic influence of the ring nitrogens.
This differential reactivity allows for a controlled, stepwise functionalization of the quinazoline scaffold when both positions are halogenated. In the context of monosubstituted chloroquinazolines, the reactivity of the chloro group dictates the reaction conditions required for its displacement.
Table 1: Comparative Reaction Conditions for Nucleophilic Aromatic Substitution
| Building Block | Nucleophile | Typical Reaction Conditions | Relative Reactivity |
| This compound | Primary/Secondary Amine | Higher temperatures (e.g., >100 °C), stronger bases, longer reaction times | Lower |
| Methyl 4-chloroquinazoline-8-carboxylate | Primary/Secondary Amine | Milder temperatures (e.g., rt to 80 °C), weaker bases, shorter reaction times | Higher |
This difference is not a disadvantage but a strategic asset, as it allows for the preservation of the C2-chloro group while other chemical transformations are performed on the molecule.
Application in Kinase Inhibitor Synthesis: A Comparative Overview
The quinazoline scaffold is a key component of many ATP-competitive kinase inhibitors, where the core structure mimics the adenine region of ATP. Substituents at the C2 and C4 positions play crucial roles in modulating potency and selectivity.
Table 2: Hypothetical Comparison of Kinase Inhibitor Synthesis Yields
| Target Kinase Inhibitor | Building Block Used | Key Reaction Step | Hypothetical Yield |
| Analog A (C2-amino substituted) | This compound | Amination at C2 | 75% |
| Analog B (C4-amino substituted) | Methyl 4-chloroquinazoline-8-carboxylate | Amination at C4 | 90% |
| Analog C (Sequentially disubstituted) | 2,4-dichloroquinazoline-8-carboxylate | 1. Amination at C4 2. Amination at C2 | Step 1: 92% Step 2: 65% |
While a direct amination at C4 might proceed with a higher yield due to its greater reactivity, the use of this compound provides a robust platform for introducing functionality at the C2 position, which can be critical for targeting specific kinases.
Table 3: Biological Activity of Resulting Kinase Inhibitors (Illustrative Data)
| Compound | Substitution Pattern | Target Kinase | IC50 (nM) |
| Inhibitor X (from 4-chloro isomer) | 4-Anilino-quinazoline | EGFR | 15 |
| Inhibitor Y (from 2-chloro isomer) | 2-Anilino-quinazoline | SRC | 25 |
| Inhibitor Z (from 2-chloro isomer) | 2-(Pyrrolidin-1-yl)-quinazoline | PI3Kα | 10 |
This illustrative data highlights that access to C2-substituted quinazolines via this compound can lead to potent inhibitors of different kinase families, expanding the therapeutic potential of the quinazoline scaffold.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution of this compound with an Amine
Materials:
-
This compound
-
Corresponding amine (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of this compound (1.0 equivalent) in DMF, add the desired amine (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
General Procedure for Nucleophilic Aromatic Substitution of Methyl 4-chloroquinazoline-8-carboxylate with an Amine
Materials:
-
Methyl 4-chloroquinazoline-8-carboxylate
-
Corresponding amine (1.1 equivalents)
-
Potassium carbonate (1.5 equivalents) or a tertiary amine base
-
Acetonitrile or isopropanol
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a suspension of Methyl 4-chloroquinazoline-8-carboxylate (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile, add the desired amine (1.1 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Synthetic Strategy
The differential reactivity of the 2- and 4-positions on the quinazoline ring is a key concept that dictates synthetic planning.
Caption: Comparative reactivity and a stepwise synthetic route.
The above diagram illustrates the higher reactivity of the C4-chloro position compared to the C2-chloro position and how this can be exploited in a stepwise synthesis to create complex, differentially substituted quinazolines.
The following workflow highlights the strategic advantage of using this compound for late-stage diversification.
Caption: Late-stage diversification workflow.
Conclusion
While building blocks like Methyl 4-chloroquinazoline-8-carboxylate offer a more direct route for introducing substituents at the highly reactive C4 position, this compound provides a more nuanced and strategic advantage for the synthesis of complex, highly decorated quinazoline derivatives. Its lower reactivity at the C2 position is not a limitation but a feature that enables greater synthetic control, facilitating orthogonal chemical strategies and late-stage diversification. For drug discovery programs aiming to explore a wider chemical space and fine-tune the properties of quinazoline-based drug candidates, this compound is an invaluable and superior building block.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl 2-chloroquinazoline-8-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations governing hazardous waste disposal. This document provides a comprehensive guide to the safe handling and disposal of Methyl 2-chloroquinazoline-8-carboxylate, a compound used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Immediate Safety and Handling Protocols
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a designated and well-ventilated area, such as a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, an apron and additional protective clothing may be necessary.
-
Respiratory Protection: Not typically required for small quantities handled in a fume hood. However, if there is a risk of aerosolization or if handling large amounts, a NIOSH-approved respirator is recommended.
In Case of a Spill:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep the material to prevent dust formation and place it into a labeled, sealed container for hazardous waste. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and transfer it to a sealed container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All contaminated materials, including PPE, must be disposed of as hazardous waste.
II. Waste Categorization and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste is classified as a halogenated organic hazardous waste .
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container designated for halogenated organic liquid waste.
-
Empty Containers: Chemical containers that have held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste[1]. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. After rinsing and air-drying in a fume hood, deface or remove the original label and dispose of the container as non-hazardous waste or according to institutional guidelines[1][2].
III. Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This compound should never be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Labeling:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[1].
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when waste was first added to the container.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Liquid waste containers should be stored in secondary containment to prevent spills[1].
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not accumulate large quantities of waste. Arrange for disposal in a timely manner.
-
Recommended Disposal Method:
-
High-Temperature Incineration: For chlorinated organic compounds like this compound, high-temperature incineration in a specialized hazardous waste facility is the preferred disposal method[5]. This process ensures the complete destruction of the compound into less harmful gaseous byproducts, which are then scrubbed to prevent atmospheric pollution[5].
IV. Quantitative Data Summary
| Parameter | Specification | Source |
| Chemical Formula | C₁₀H₇ClN₂O₂ | PubChem[6] |
| Molecular Weight | 222.63 g/mol | PubChem[6] |
| Waste Category | Halogenated Organic Hazardous Waste | General Chemical Classification |
V. Experimental Protocols
While no specific experimental protocols for disposal were cited in the search results, the general principle of handling and segregating hazardous chemical waste as outlined by institutional and regulatory bodies should be followed. The triple-rinse procedure for empty containers is a standard and widely accepted protocol[1][2].
VI. Disposal Workflow
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. ethz.ch [ethz.ch]
- 4. pfw.edu [pfw.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | C10H7ClN2O2 | CID 46835708 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Methyl 2-chloroquinazoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 2-chloroquinazoline-8-carboxylate in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data for the compound and structurally similar chemicals, it may cause skin and eye irritation, and could be harmful if ingested or inhaled.[1][2] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation. |
| Hand Protection | Chemical-Resistant Gloves | Due to the chlorinated aromatic structure, Viton® or Butyl rubber gloves are recommended for prolonged contact as they show excellent resistance to such chemical classes. For incidental contact or handling small quantities, nitrile gloves can be used, but they should be replaced immediately upon contamination.[3] Always inspect gloves for integrity before use. |
| Respiratory Protection | Air-Purifying Respirator with Combination Cartridges | A NIOSH-approved air-purifying respirator with organic vapor and acid gas (e.g., yellow or multi-contaminant) cartridges is required when handling the solid compound outside of a certified chemical fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times in the laboratory. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operational workflow for handling this compound, from preparation to disposal.
Caption: Safe Handling Workflow for this compound
Detailed Experimental Protocols
3.1. Handling Solid this compound
-
Preparation: Before handling, ensure all required PPE is correctly donned. The weighing area, typically an analytical balance, should be located within a certified chemical fume hood or a ventilated balance enclosure.
-
Weighing: Use a disposable weigh boat or creased weighing paper to handle the solid. Tare the balance with the empty weigh boat. Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.
-
Transfer: Gently tap the weigh boat to transfer the solid into the reaction vessel. If any static is present, an anti-static gun can be used on the exterior of the vessel.
-
Cleanup: Dispose of the used weigh boat and any contaminated materials in the designated solid hazardous waste container.
3.2. Spill Cleanup Protocol for Solid Compound
-
Immediate Actions: In case of a spill, immediately alert others in the vicinity. If the spill is large or if there is a risk of airborne dust, evacuate the immediate area.
-
Assess the Spill: For a small, contained spill, trained laboratory personnel can proceed with cleanup. For large spills, contact the institutional Environmental Health and Safety (EHS) department.
-
PPE for Cleanup: Don the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.
-
Containment and Absorption: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, working from the outside in to minimize dust generation.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Use non-sparking tools if a flammable solvent is nearby.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Table 2: Waste Disposal Guidelines
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste | Sealable, puncture-resistant container | "Hazardous Waste: Solid - this compound" | Collect all contaminated solids, including gloves, weigh boats, and absorbent materials. |
| Liquid Waste | Sealable, chemically compatible container (e.g., glass or HDPE) | "Hazardous Waste: Liquid - [Solvent Name] with this compound" | Collect all solutions and solvent rinses containing the compound. |
| Sharps Waste | Puncture-proof sharps container | "Hazardous Waste: Sharps - Contaminated with this compound" | Dispose of any contaminated needles, syringes, or broken glassware in a designated sharps container. |
Disposal Procedure:
-
Segregation: Keep waste streams separate. Do not mix solid and liquid waste in the same container.
-
Labeling: Clearly label each waste container with the full chemical name and an approximate concentration.
-
Storage: Store waste containers in a designated and properly ventilated satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of any material down the drain or in the regular trash.[4]
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS). Always prioritize safety and consult with your EHS department for any questions or concerns.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
